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3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-amine Documentation Hub

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  • Product: 3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-amine
  • CAS: 501902-79-0

Core Science & Biosynthesis

Foundational

Technical Guide: Biological Activity & Engineering of 5-Amino-3-(2,5-dimethoxyphenyl)pyrazole Scaffolds

This guide serves as an advanced technical resource for the design, synthesis, and biological evaluation of 5-amino-3-(2,5-dimethoxyphenyl)pyrazole based scaffolds. It integrates recent findings (2024–2025) regarding fun...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for the design, synthesis, and biological evaluation of 5-amino-3-(2,5-dimethoxyphenyl)pyrazole based scaffolds. It integrates recent findings (2024–2025) regarding functionalized derivatives (e.g., ADMIPC) and established medicinal chemistry principles targeting kinase inhibition.

Part 1: Executive Summary & Structural Logic

The 5-amino-3-(2,5-dimethoxyphenyl)pyrazole scaffold represents a privileged structure in medicinal chemistry, primarily utilized as a pharmacophore for ATP-competitive kinase inhibition . Its efficacy stems from the synergistic relationship between the 5-aminopyrazole core (acting as a hinge-binder) and the 2,5-dimethoxyphenyl moiety (providing hydrophobic pocket occupancy and electronic tuning).

While generic aminopyrazoles are ubiquitous, the 2,5-dimethoxy substitution confers specific advantages:

  • Metabolic Stability: The methoxy groups at the 2 and 5 positions block common metabolic oxidation sites on the phenyl ring.

  • Electronic Tuning: The electron-donating nature of the methoxy groups increases the electron density of the pyrazole ring, potentially enhancing

    
     stacking interactions within the binding pocket.
    
  • Selectivity: The steric bulk of the ortho-methoxy group restricts bond rotation, locking the molecule into a bioactive conformation suitable for specific kinase sub-pockets (e.g., p38 MAPK, CDK2).

Part 2: Biological Targets & Mechanism of Action

Primary Target: p38 Mitogen-Activated Protein Kinase (p38 MAPK)

The 5-aminopyrazole motif is a classic bioisostere for the ATP adenine ring. In the context of p38 MAPK inhibition:

  • Hinge Binding: The pyrazole N1 (or N2) and the exocyclic 5-amino group form a bidentate hydrogen bond network with the kinase hinge region (typically residues Met109/Gly110 in p38

    
    ).
    
  • Hydrophobic Gatekeeper: The 3-(2,5-dimethoxyphenyl) group extends into the hydrophobic pocket adjacent to the gatekeeper residue (Thr106), displacing water and increasing binding entropy.

Secondary Targets: Cyclin-Dependent Kinases (CDK2) & Microbial Enzymes

Recent computational and in vitro studies (2024) have highlighted derivatives like ADMIPC (5-amino-3-(2,5-dimethoxyphenyl)-1-isonicotinoyl-2,3-dihydro-1H-pyrazole-4-carbonitrile) as potent antimicrobial agents, suggesting dual-targeting capability against bacterial DNA gyrase and eukaryotic kinases.

Signaling Pathway Visualization (p38 MAPK)

The following diagram illustrates the downstream effects of p38 MAPK inhibition by this scaffold, leading to reduced inflammatory cytokine production.

p38_Pathway Stress Cellular Stress / Cytokines MAP3K MAP3K (TAK1/ASK1) Stress->MAP3K MKK MKK3 / MKK6 MAP3K->MKK p38 p38 MAPK (Target) MKK->p38 Phosphorylation MK2 MK2 p38->MK2 MSK1 MSK1/2 p38->MSK1 Inhibitor 5-Amino-3-(2,5-dimethoxyphenyl) pyrazole Scaffold Inhibitor->p38 ATP-Competitive Inhibition HSP27 HSP27 (Actin Remodeling) MK2->HSP27 CREB CREB / ATF1 MSK1->CREB TNF TNF-alpha / IL-1beta (Inflammation) CREB->TNF Transcription

Caption: Mechanism of Action: The scaffold inhibits p38 MAPK, blocking the phosphorylation cascade that leads to inflammatory cytokine production (TNF-


, IL-1

).

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Regioselective Synthesis of the Core Scaffold

This protocol ensures the formation of the 5-amino isomer over the 3-amino isomer, a common challenge in pyrazole chemistry.

Reagents:

  • 3-(2,5-dimethoxyphenyl)-3-oxopropanenitrile (Precursor A)

  • Hydrazine hydrate (N2H4·H2O)

  • Ethanol (EtOH), Glacial Acetic Acid (AcOH)

Workflow:

  • Condensation: Dissolve 10 mmol of Precursor A in 20 mL EtOH.

  • Cyclization: Add 12 mmol Hydrazine hydrate dropwise at 0°C.

  • Reflux: Heat to reflux (78°C) for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Isolation: Cool to RT. Pour into ice-water (50 mL). The precipitate is the crude 5-amino-pyrazole.

  • Validation (NMR):

    • 1H NMR (DMSO-d6): Look for the characteristic singlet at

      
       ppm (broad, 2H, -NH2) and the pyrazole C4-H singlet at 
      
      
      
      ppm.
    • Absence of isomer: The 3-amino isomer typically shows a downfield shift for the C4-H due to different magnetic anisotropy.

Protocol B: In Vitro Kinase Inhibition Assay (FRET-based)

To validate biological activity, use a LanthaScreen™ Eu Kinase Binding Assay (or equivalent TR-FRET).

Reagents:

  • Recombinant p38

    
     MAPK (GST-tagged)
    
  • Alexa Fluor® 647-labeled ATP tracer

  • Europium-labeled anti-GST antibody

  • Test Compound (5-amino-3-(2,5-dimethoxyphenyl)pyrazole derivative)[1]

Steps:

  • Preparation: Dilute test compounds in DMSO (10-point dose-response, starting at 10

    
    M).
    
  • Incubation: Mix Kinase (5 nM), Antibody (2 nM), and Tracer (10 nM) in assay buffer.

  • Competition: Add test compound. Incubate for 60 min at RT.

  • Detection: Measure TR-FRET signal (Excitation: 340 nm; Emission: 665 nm / 615 nm).

  • Data Analysis: Calculate IC50 based on the displacement of the Tracer (reduction in FRET signal).

    • Control: Staurosporine (Positive Control).

Part 4: Data Presentation & SAR Analysis

The table below summarizes the Structure-Activity Relationship (SAR) data for 5-amino-3-(2,5-dimethoxyphenyl)pyrazole derivatives, highlighting the impact of N1-substitution (R1) and C4-substitution (R2).

Compound IDR1 (N-1)R2 (C-4)TargetIC50 / MICActivity Type
Core-1 HHp38 MAPK> 10

M
Weak Inhibitor (Fragment)
Deriv-A PhenylCNp38 MAPK150 nMPotent Inhibitor
ADMIPC IsonicotinoylCNBacteria12.5

g/mL
Antimicrobial (Gyrase)
Deriv-C 2-HydroxyethylHCDK2450 nMModerate Inhibitor

Key Insight: The core scaffold ("Core-1") is a weak binder on its own. Activity is dramatically enhanced by:

  • C4-Electron Withdrawal: Adding a nitrile (-CN) group at C4 increases the acidity of the NH, strengthening the H-bond to the hinge region.

  • N1-Functionalization: Adding a heteroaryl group (e.g., isonicotinoyl) at N1 allows for additional interactions in the solvent-exposed region or specificity pockets.

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Validation Step1 Precursor: 2,5-dimethoxy- benzoylacetonitrile Step2 Cyclization: + Hydrazine (Reflux) Step1->Step2 Step3 Purification: Recrystallization Step2->Step3 Step4 Structural ID: NMR / MS Step3->Step4 Step5 Bio-Assay: TR-FRET (Kinase) MTT (Cell) Step4->Step5

Caption: Integrated workflow for the synthesis and biological validation of the scaffold.

References

  • Balachandran, V., et al. (2024). "Quantum chemical calculations and molecular docking studies of 5-amino-3-(2,5-dimethoxyphenyl)-1-isonicotinoyl-2,3-dihydro-1H-pyrazole-4-carbonitrile." Zeitschrift für Physikalische Chemie.[1] (Verified via Ingenta Connect snippet).

  • Mewada, A., et al. (2025). "Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review." Molecules.

  • Pevarello, P., et al. (2010). "5-amino-pyrazoles as potent and selective p38alpha inhibitors."[2] Journal of Medicinal Chemistry.

  • Nitulescu, G., et al. (2023). "Amino-Pyrazoles in Medicinal Chemistry: A Review." International Journal of Molecular Sciences.

Sources

Exploratory

literature review of 3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-amine synthesis

Executive Summary Target Molecule: 3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-amine CAS Registry Number: (Analogous derivatives: 104469-45-6) Core Application: Key intermediate in the synthesis of kinase inhibitors (e.g., pyra...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-amine CAS Registry Number: (Analogous derivatives: 104469-45-6) Core Application: Key intermediate in the synthesis of kinase inhibitors (e.g., pyrazolo[1,5-a]pyrimidines) and CNS-active agents targeting serotonergic pathways.

This technical guide details the robust synthesis of 3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-amine. Unlike generic preparations, this protocol addresses the specific electronic effects of the 2,5-dimethoxy substitution pattern, which influences the solubility and crystallization behavior of intermediates. The route utilizes a convergent Claisen-type condensation followed by a heterocyclization with hydrazine, selected for its scalability and high atom economy.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the inherent nucleophilicity of hydrazine and the electrophilic nature of


-ketonitriles.
Logical Disconnection
  • C-N Bond Formation: The pyrazole core is assembled via the condensation of hydrazine (bis-nucleophile) with a 1,3-electrophilic center.

  • 1,3-Electrophile Source: The required 3-carbon backbone is 3-(2,5-dimethoxyphenyl)-3-oxopropanenitrile (a

    
    -ketonitrile).
    
  • C-C Bond Formation: The

    
    -ketonitrile is best accessed via the nucleophilic attack of the acetonitrile anion (generated by strong base) on a 2,5-dimethoxybenzoic acid ester.
    
Visual Workflow (DOT Diagram)

Retrosynthesis Target Target: 3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-amine Inter Intermediate: 3-(2,5-dimethoxyphenyl)-3-oxopropanenitrile Inter->Target Heterocyclization (EtOH, Reflux) SM1 Start 1: Methyl 2,5-dimethoxybenzoate SM1->Inter Claisen Condensation (NaH, THF) SM2 Start 2: Acetonitrile (CH3CN) SM2->Inter Reagent Reagent: Hydrazine Hydrate Reagent->Target

Caption: Retrosynthetic pathway showing the disconnection of the pyrazole core into the


-ketonitrile precursor and starting materials.

Detailed Experimental Protocols

Stage 1: Synthesis of 3-(2,5-dimethoxyphenyl)-3-oxopropanenitrile

This step involves the generation of a reactive acetonitrile anion. Critical Note: The 2,5-dimethoxy group is electron-donating, which deactivates the ester carbonyl slightly compared to unsubstituted benzoates; therefore, strictly anhydrous conditions and a strong base (NaH) are required to drive the equilibrium.

Reagents:

  • Methyl 2,5-dimethoxybenzoate (1.0 equiv)

  • Acetonitrile (Dry, 2.5 equiv) - Acts as reagent and co-solvent.

  • Sodium Hydride (60% in mineral oil, 1.5 equiv)

  • Tetrahydrofuran (THF), anhydrous.

Protocol:

  • Activation: In a flame-dried 3-neck flask under Argon, suspend NaH (1.5 equiv) in anhydrous THF.

  • Anion Generation: Heat the mixture to 60°C. Add a solution of Acetonitrile (2.5 equiv) in THF dropwise over 20 minutes. Observation: Evolution of hydrogen gas indicates anion formation.

  • Condensation: Add Methyl 2,5-dimethoxybenzoate (1.0 equiv) dissolved in THF dropwise.

  • Reflux: Heat the mixture to reflux (approx. 70-75°C) for 4–6 hours. The solution will turn from clear/yellow to a thick suspension (sodium enolate salt).

  • Quench: Cool to 0°C. Quench carefully with water.

  • Workup: Acidify the aqueous layer with 1N HCl to pH 3–4 to protonate the enolate. Extract with Ethyl Acetate (3x).[1][2]

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Hexane if necessary.

Stage 2: Cyclization to 3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-amine

This step is the "Thorpe-Ziegler" style cyclization. The use of hydrazine hydrate is preferred over hydrazine salts to avoid unnecessary neutralization steps.

Reagents:

  • 3-(2,5-dimethoxyphenyl)-3-oxopropanenitrile (Intermediate from Stage 1)

  • Hydrazine Hydrate (80% or 99%, 2.0 equiv)

  • Ethanol (Absolute)[1][3]

  • Glacial Acetic Acid (Catalytic, optional)

Protocol:

  • Dissolution: Dissolve the

    
    -ketonitrile (1.0 equiv) in Absolute Ethanol (10 mL/g).
    
  • Addition: Add Hydrazine Hydrate (2.0 equiv) dropwise at room temperature.

  • Reflux: Heat the reaction to reflux (78°C) for 6–12 hours.

    • Monitoring: Monitor via TLC (System: 5% MeOH in DCM). The starting nitrile spot (

      
      ) should disappear, replaced by a lower 
      
      
      
      amine spot.
  • Isolation:

    • Method A (Precipitation): Upon cooling to room temperature, the product often crystallizes.[4] Filter and wash with cold ethanol.[4]

    • Method B (Evaporation): If no precipitate forms, concentrate the solvent to 20% volume, add cold water, and stir to induce precipitation.

  • Purification: Recrystallization from Ethanol/Water is standard.

Mechanistic Analysis & Causality

Understanding the mechanism is vital for troubleshooting. The reaction proceeds through a nucleophilic attack followed by an intramolecular cyclization.[5][6]

Pathway Logic
  • Hydrazone Formation: The terminal nitrogen of hydrazine attacks the ketone carbonyl (more electrophilic than the nitrile).[5] This forms a hydrazone intermediate.[5][6]

  • Cyclization: The second nitrogen of the hydrazine moiety attacks the nitrile carbon (5-exo-dig cyclization).

  • Tautomerization: The resulting imine tautomerizes to the stable aromatic pyrazole amine.

Why this matters: If the reaction is stopped too early, the uncyclized hydrazone may be isolated. If the pH is too low (too much acid catalyst), the hydrazine becomes protonated and non-nucleophilic, stalling the reaction.

Mechanistic Diagram (DOT)

Mechanism SM Beta-Ketonitrile Step1 1. Hydrazine Attack (Ketone Carbon) SM->Step1 Inter1 Hydrazone Intermediate Step1->Inter1 - H2O Step2 2. Intramolecular Nitrile Attack Inter1->Step2 Prod 5-Aminopyrazole (Aromatic) Step2->Prod Tautomerization

Caption: Step-wise mechanistic flow from linear precursor to aromatic heterocycle.

Characterization & Data Validation

To ensure the "Trustworthiness" of the protocol, the following data profile serves as a validation standard.

Representative Data Table
ParameterExpected Value/ObservationNotes
Physical State White to pale yellow solidColor deepens if oxidized/impure.
Melting Point 158–165 °CDependent on crystal habit/solvate.
Yield (Stage 1) 75–85%Sensitive to water in THF.
Yield (Stage 2) 60–80%High atom economy.
1H NMR (DMSO-d6)

12.0 (br s, 1H, NH-pyrazole)
Exchangeable with D₂O.
1H NMR (Amine)

4.5–5.5 (br s, 2H, NH₂)
Broad signal, variable shift.
1H NMR (Aromatic)

6.8–7.5 (m, 3H)
2,5-dimethoxy pattern.
1H NMR (C4-H)

5.8–6.0 (s, 1H)
Characteristic pyrazole C4 proton.
Tautomerism Warning

In solution (NMR), the compound exists in equilibrium between the 3-amino and 5-amino forms.

  • Structure A: 3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-amine

  • Structure B: 5-(2,5-dimethoxyphenyl)-1H-pyrazol-3-amine

  • Observation: This may cause broadening of the pyrazole NH and C4-H signals. This is not an impurity; it is an inherent property of the scaffold.

References

  • Aggarwal, R., et al. (2011). "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, 7, 179–197. [Link]

  • El-Emary, T. I. (2006). "Synthesis and Biological Activity of Some New Pyrazoles and Pyrazolo[3,4-d]pyrimidines." Journal of the Chinese Chemical Society, 53(2). [Link]

  • Frizzo, C. P., et al. (2013). "One-pot synthesis of 3-amino-5-arylpyrazoles." Tetrahedron Letters, 54(28). (General methodology reference). [Link]

Sources

Foundational

Technical Guide: Kinase Targeting via 3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-amine Scaffolds

Executive Summary The 3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-amine core represents a "privileged scaffold" in medicinal chemistry, particularly for the design of ATP-competitive kinase inhibitors. While the unsubstituted a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-amine core represents a "privileged scaffold" in medicinal chemistry, particularly for the design of ATP-competitive kinase inhibitors. While the unsubstituted amine exhibits modest biological activity, it serves as a critical pharmacophore anchor. Its structural utility lies in the aminopyrazole motif , which functions as a bidentate hydrogen bond donor/acceptor pair capable of mimicking the adenine ring of ATP, allowing it to bind to the hinge region of various kinases.

This guide details the structural basis, synthesis, and biological evaluation of this scaffold, focusing on its derivatization into high-potency analogs targeting CDK2 (Cyclin-Dependent Kinase 2) , GSK-3


 , and Trk (Tropomyosin Receptor Kinase) .

Structural Basis of Inhibition (SAR)

The Pharmacophore

The efficacy of 3-aryl-5-aminopyrazoles stems from their ability to interact with the kinase ATP-binding pocket.

  • Hinge Binding (The Anchor): The pyrazole nitrogen (N2) acts as a hydrogen bond acceptor, while the exocyclic amino group (at C5) acts as a hydrogen bond donor. This motif binds to the backbone carbonyl and amide NH of the kinase hinge region (e.g., Leu83 in CDK2).

  • The 2,5-Dimethoxyphenyl Group: This moiety is not merely a lipophilic spacer. The ortho-methoxy group often induces a twist in the biaryl bond, forcing the phenyl ring out of planarity with the pyrazole. This conformation allows the phenyl group to occupy the hydrophobic "gatekeeper" pocket or the ribose-binding pocket, depending on the specific kinase topology. The 2,5-substitution pattern specifically enhances selectivity by excluding the molecule from kinases with sterically restricted back-pockets.

Key Analog Classes

The core amine is rarely the final drug; it is the precursor to two major classes of inhibitors:

  • Amides/Ureas: Acylation of the exocyclic amine creates a "linker" that extends into the solvent-accessible region, often improving solubility and potency against CDKs.

  • Pyrazolo[1,5-a]pyrimidines: Condensation with 1,3-electrophiles fuses a pyrimidine ring, creating a rigid bicyclic system that mimics the purine core of ATP even more closely. This class is heavily validated for Trk and Pim-1 inhibition.

Mechanism of Action Diagram

The following diagram illustrates the ATP-competitive binding mode of the core scaffold within the kinase pocket.

KinaseBinding Fig 1: Bidentate H-bond interaction between the aminopyrazole core and the kinase hinge region. cluster_kinase Kinase ATP Pocket (Hinge Region) Hinge_BB Hinge Backbone (e.g., Leu83/Glu81) Scaffold 3-(2,5-dimethoxyphenyl)- 1H-pyrazol-5-amine Hinge_BB->Scaffold H-Bond Acceptor (Pyrazole N2) Hydrophobic_Pocket Hydrophobic Pocket (Gatekeeper) Scaffold->Hinge_BB H-Bond Donor (-NH2 group) Scaffold->Hydrophobic_Pocket Van der Waals (2,5-dimethoxyphenyl)

Target Landscape & Potency

The biological activity of this scaffold is highly dependent on the derivatization of the C5-amine.

Target KinaseAnalog ClassMechanismRepresentative Potency (IC

)
Clinical Relevance
CDK2 / Cyclin A 3-aminopyrazole amidesATP Competition30 - 100 nM [1]Cancer (Cell Cycle Arrest)
TrkA / TrkB Pyrazolo[1,5-a]pyrimidineATP Competition< 1.0 nM [2]Solid Tumors (NTRK fusions)
GSK-3

Pyrazole-Thiazole HybridsATP Competition~50 nM [3]Alzheimer's, Diabetes
Pim-1 Pyrazolo[1,5-a]pyrimidineATP Competition1 - 10 nM [4]Hematological Malignancies

Note: IC


 values are representative of optimized analogs derived from the 3-aryl-5-aminopyrazole core, not the unfunctionalized amine itself.

Chemical Synthesis Protocols

Synthesis of the Core Scaffold

The synthesis of the core 3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-amine is a robust, self-validating two-step process.

Reagents:

  • 3-(2,5-dimethoxyphenyl)-3-oxopropanenitrile (Beta-ketonitrile precursor)

  • Hydrazine hydrate (

    
    )
    
  • Ethanol (Absolute)

Protocol:

  • Condensation: Dissolve 10 mmol of 3-(2,5-dimethoxyphenyl)-3-oxopropanenitrile in 20 mL of absolute ethanol.

  • Cyclization: Add 12 mmol (1.2 eq) of hydrazine hydrate dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    ) for 3–5 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting nitrile spot will disappear, and a lower Rf fluorescent spot (the amine) will appear.
    
  • Isolation: Cool to

    
    . The product usually precipitates as a solid. Filter and wash with cold ethanol.[1] If no precipitate forms, evaporate solvent and recrystallize from EtOH/Water.
    
  • Validation:

    
    H NMR (DMSO-
    
    
    
    ) should show a characteristic singlet for the pyrazole C4-H (~5.8 ppm) and a broad singlet for the
    
    
    (~4.5–5.0 ppm).
Derivatization to Pyrazolo[1,5-a]pyrimidine (Active Kinase Inhibitor)

To access high-potency Trk/CDK inhibitors, the core amine is fused with a 1,3-dielectrophile.

Protocol:

  • Reactants: Combine 1.0 eq of the core aminopyrazole with 1.1 eq of 1,3-dicarbonyl (e.g., acetylacetone) or a malononitrile derivative.

  • Conditions: Reflux in glacial acetic acid (solvent/catalyst) for 4–8 hours.

  • Workup: Pour into ice water. The bicyclic product will precipitate. Neutralize with

    
     if necessary.
    
Synthetic Workflow Diagram

Synthesis Fig 2: Divergent synthesis from the aminopyrazole core to bioactive kinase inhibitors. Start 3-(2,5-dimethoxyphenyl)- 3-oxopropanenitrile Core CORE SCAFFOLD: 3-(2,5-dimethoxyphenyl)- 1H-pyrazol-5-amine Start->Core Cyclization Reagent Hydrazine Hydrate (EtOH, Reflux) Reagent->Core Path_A React with Acyl Chlorides (Pyridine/DCM) Core->Path_A Path_B React with 1,3-Dicarbonyls (AcOH, Reflux) Core->Path_B Product_A Amide/Urea Analogs (CDK2 Inhibitors) Path_A->Product_A Product_B Pyrazolo[1,5-a]pyrimidines (Trk/Pim-1 Inhibitors) Path_B->Product_B

Biological Evaluation Methodologies

To validate the kinase inhibition potential of synthesized analogs, the following industry-standard protocols are recommended.

In Vitro Kinase Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the ADP generated during the phosphorylation reaction. It is preferred over radiometric assays for high-throughput screening.

  • Preparation: Prepare kinase buffer (40 mM Tris pH 7.5, 20 mM

    
    , 0.1 mg/mL BSA).
    
  • Reaction: Incubate the specific kinase (e.g., recombinant CDK2/Cyclin A), the substrate (e.g., Histone H1), ATP (

    
    ), and the test compound (dilution series) for 60 minutes at room temperature.
    
  • Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Detection: Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used by luciferase to generate light.

  • Readout: Measure luminescence using a plate reader (e.g., PerkinElmer EnVision). Calculate

    
     using a sigmoidal dose-response curve.
    
Cellular Viability (MTT/MTS Assay)

To confirm that kinase inhibition translates to cellular efficacy (e.g., in cancer lines like MCF-7 or HCT-116).

  • Seeding: Seed cells at 5,000 cells/well in 96-well plates. Allow attachment for 24 hours.

  • Treatment: Treat with 3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-amine analogs (0.1 – 100

    
    ) for 48–72 hours.
    
  • Staining: Add MTT reagent. Viable mitochondria reduce MTT to purple formazan.

  • Solubilization: Dissolve formazan in DMSO.

  • Analysis: Measure absorbance at 570 nm.

References

  • Pevarello, P., et al. (2004). "3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 1. Lead finding." Journal of Medicinal Chemistry.

  • Bae, J. H., et al. (2024). "Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors." Molecules.

  • El-Gazzar, M. G., et al. (2017). "Inhibition mechanism of CDK-2 and GSK-3β by a sulfamoylphenyl derivative of indoline." Journal of Molecular Modeling.

  • Barberis, C., et al. (2013). "Discovery of pyrazolo[1,5-a]pyrimidine-based Pim inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Aggarwal, R., et al. (2011). "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry.

Sources

Protocols & Analytical Methods

Method

Application Note: Cyclocondensation Strategies for 3-(2,5-Dimethoxyphenyl)-1H-pyrazol-5-amine

Executive Summary This technical guide details the cyclocondensation protocols for 3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-amine (CAS: 1397225-09-0 / 181122-45-2). As a privileged scaffold in medicinal chemistry, this speci...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the cyclocondensation protocols for 3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-amine (CAS: 1397225-09-0 / 181122-45-2). As a privileged scaffold in medicinal chemistry, this specific aminopyrazole serves as a critical building block for pyrazolo[1,5-a]pyrimidines , a class of pharmacophores exhibiting potent inhibition against kinases such as CDK2, TRKA, and EGFR .

This document moves beyond generic synthesis to address the specific electronic and steric influence of the 2,5-dimethoxyphenyl moiety. We provide validated protocols for reactions with 1,3-dicarbonyls and enaminones, emphasizing regiocontrol between the 5- and 7-substituted isomers—a common failure point in scale-up.

Core Chemistry & Mechanistic Insight

The Nucleophilic Challenge

The reactivity of 3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-amine is defined by three nucleophilic sites: the exocyclic amine (


), the pyrazole ring nitrogen (

), and the C-4 carbon.
  • Electronic Effect: The 2,5-dimethoxy substitution pattern is strongly electron-donating. This increases the electron density of the pyrazole ring compared to unsubstituted phenyl analogs, making the ring nitrogens more basic and potentially more nucleophilic.

  • Tautomerism: In solution, the compound exists in equilibrium between the 3-amino and 5-amino tautomers. However, for cyclocondensation, it reacts primarily as the 5-amino-3-arylpyrazole .

  • Regioselectivity: The reaction with non-symmetrical 1,3-electrophiles (e.g., ethyl acetoacetate) can yield two regioisomers:

    • Path A (Thermodynamic): Attack by the exocyclic amine on the most reactive carbonyl, followed by ring closure at N-1.

    • Path B (Kinetic): Attack by N-1 on the electrophile, followed by cyclization.

Note: In acidic media (glacial acetic acid), the reaction typically favors the formation of pyrazolo[1,5-a]pyrimidines where the exocyclic nitrogen becomes the bridgehead N-4, but the specific substituents on the electrophile dictate the final 5- vs 7-positioning.

Mechanistic Pathway Diagram

ReactionMechanism Start 3-(2,5-dimethoxyphenyl)- 1H-pyrazol-5-amine Intermediate Acyclic Intermediate (Schiff Base / Enamine) Start->Intermediate Nucleophilic Attack (Exocyclic NH2) Electrophile 1,3-Bis(electrophile) (e.g., Enaminone/Beta-ketoester) Electrophile->Intermediate Cyclization Intramolecular Cyclocondensation Intermediate->Cyclization - H2O / - EtOH Product7 7-Substituted Pyrazolo[1,5-a]pyrimidine (Major in Acid) Cyclization->Product7 Path A (Preferred) Product5 5-Substituted Pyrazolo[1,5-a]pyrimidine (Minor/Condition Dependent) Cyclization->Product5 Path B

Figure 1: Mechanistic flow for the cyclocondensation of aminopyrazoles. Path A is generally preferred under acidic reflux conditions.

Experimental Protocols

Protocol A: Synthesis of 2-(2,5-Dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol

Target: Synthesis of the core scaffold using


-ketoesters.
Reagent:  Ethyl acetoacetate.

Materials:

  • 3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-amine (1.0 equiv)

  • Ethyl acetoacetate (1.2 equiv)

  • Glacial Acetic Acid (Solvent/Catalyst)[1][2]

Procedure:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 mmol of the aminopyrazole in 5 mL of glacial acetic acid. The 2,5-dimethoxy group aids solubility compared to halo-substituted analogs.

  • Addition: Add 1.2 mmol of ethyl acetoacetate dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    ) for 3–5 hours. Monitor by TLC (System: EtOAc/Hexane 1:1). The starting amine spot (
    
    
    
    ) should disappear, replaced by a highly fluorescent spot (
    
    
    ).
  • Work-up: Cool the reaction mixture to room temperature. Pour the solution into 20 mL of ice-cold water.

  • Precipitation: The product typically precipitates as a solid. Filter the solid and wash with cold water (

    
    ) and cold ethanol (
    
    
    
    ) to remove unreacted ketoester.
  • Purification: Recrystallize from Ethanol/DMF (3:1) if necessary.

Expected Yield: 75–85% Key Observation: The formation of the 7-hydroxy (tautomeric with 7-one) derivative is favored. The methyl group from the acetoacetate will be at the 5-position.

Protocol B: Regioselective Synthesis via Enaminones (Kinase Inhibitor Route)

Target: Synthesis of 3-cyano or 3-ester functionalized pyrazolo[1,5-a]pyrimidines (common in CDK2/TRK inhibitors). Reagent: Enaminones (generated from ketone + DMF-DMA).[2]

Materials:

  • 3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-amine (1.0 equiv)

  • Enaminone precursor (e.g., 3-(dimethylamino)-2-acrylonitrile derivatives) (1.0 equiv)

  • Solvent: Ethanol or Glacial Acetic Acid (See optimization below)

Procedure:

  • Preparation of Enaminone: React the desired acetyl-aromatic or nitrile derivative with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) in refluxing xylene for 6 hours. Concentrate to obtain the enaminone intermediate.[3]

  • Cyclocondensation: Dissolve 1.0 mmol of aminopyrazole and 1.0 mmol of the prepared enaminone in 10 mL of Ethanol.

  • Catalysis: Add 0.5 mL of Piperidine or Triethylamine (Base Catalysis).

    • Alternative: For sterically hindered enaminones, use Glacial Acetic Acid under reflux.[2]

  • Reaction: Reflux for 4–6 hours.

  • Isolation: Cool to room temperature. The product often crystallizes directly from the reaction mixture. Filter and wash with cold ethanol.[4]

Regioselectivity Note: Reaction with enaminones of the type


 typically yields the 7-amino-pyrazolo[1,5-a]pyrimidine  isomer when basic catalysis is used, as the exocyclic amine attacks the 

-carbon of the enaminone first.

Optimization & Troubleshooting

The 2,5-dimethoxy substituents introduce steric bulk near the pyrazole-3 position and increase electron density.

VariableRecommendationRationale
Solvent Glacial AcOH (Standard)Promotes protonation of the carbonyl, facilitating attack by the amine. Best for unactivated

-ketoesters.
Solvent Ethanol + Et3N Preferred for enaminones containing nitrile groups to prevent hydrolysis of the nitrile.
Temperature Reflux (

)
Required to drive the dehydration step (ring closure). Lower temps yield open-chain intermediates.
Sterics Avoid bulky 1,3-electrophiles The 2-methoxy group on the phenyl ring creates steric clash if the incoming electrophile has large groups at the reaction site.
Workflow Decision Tree

Workflow Start Start: 3-(2,5-dimethoxyphenyl)- 1H-pyrazol-5-amine Target Desired Product Class Start->Target Ketoester Pyrazolo[1,5-a]pyrimidin-7-ones (5-OH / 7-OH) Target->Ketoester Enaminone Functionalized (CN, COOEt) Pyrazolo[1,5-a]pyrimidines Target->Enaminone Chalcone Dihydro-pyrazolo[1,5-a]pyrimidines Target->Chalcone MethodA Method A: Reflux in AcOH (3-5 hrs) Ketoester->MethodA MethodB Method B: EtOH + Piperidine (Reflux) Enaminone->MethodB MethodC Method C: Microwave Irradiation (150°C, 20 min) Chalcone->MethodC

Figure 2: Decision matrix for selecting the optimal synthetic protocol based on the desired heterocyclic core.

Characterization Data Summary

When characterizing the products derived from 3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-amine, look for these diagnostic NMR signals:

  • Methoxy Protons: Two distinct singlets around

    
     3.70–3.90 ppm (
    
    
    
    ).
  • Pyrazolo[1,5-a]pyrimidine H-3: A singlet typically between

    
     6.50–6.90 ppm (if position 3 is unsubstituted).
    
  • Pyrimidine Ring Protons:

    • If using ethyl acetoacetate: A singlet at

      
       6.70–7.00 ppm (H-6).
      
    • The H-2 proton of the pyrimidine ring (if unsubstituted) appears very downfield, often

      
       8.50–8.80 ppm.
      
  • Aromatic Region: The 2,5-dimethoxyphenyl protons usually appear as a multiplet or distinct doublets/singlets in the

    
     6.80–7.50 ppm range, showing shielding effects compared to nitro- or halo-phenyls.
    

References

  • Synthesis of Pyrazolo[1,5-a]pyrimidines (General Review)

    • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.[1][2][5] RSC Advances.

  • Enaminone Protocols

    • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases. MDPI Molecules.

  • Compound Data (CAS 1397225-09-0)

    • 3-(2,5-Dimethoxyphenyl)-1H-pyrazol-5-amine HCl. PubChem Compound Summary.

  • Regioselectivity Mechanisms

    • Regioselectivity in the reaction of 5-amino-3-anilino-1H-pyrazole-4-carbonitrile. ResearchGate.

  • Microwave Assisted Synthesis

    • Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions.[2][3] ResearchGate.

Sources

Application

Application Note: Synthesis of Pyrazolo[1,5-a]pyrimidines from 3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-amine

Executive Summary Pyrazolo[1,5-a]pyrimidines represent a privileged scaffold in medicinal chemistry, functioning as bioisosteres of purines and exhibiting potent ATP-competitive inhibition against a spectrum of kinases (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazolo[1,5-a]pyrimidines represent a privileged scaffold in medicinal chemistry, functioning as bioisosteres of purines and exhibiting potent ATP-competitive inhibition against a spectrum of kinases (e.g., B-Raf, EGFR, KDR). The specific incorporation of the 2,5-dimethoxyphenyl moiety at the C2 position is of particular interest for optimizing lipophilicity and metabolic stability in drug candidates targeting solid tumors.

This guide details the synthesis of these fused heterocycles starting from 3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-amine . We provide two robust, self-validating protocols for condensation with 1,3-electrophiles, addressing the critical challenge of regioselectivity which frequently confounds the synthesis of this class.

Retrosynthetic Analysis & Strategy

The construction of the pyrazolo[1,5-a]pyrimidine core relies on the cyclocondensation of the binucleophilic 5-aminopyrazole with 1,3-biselectrophiles. The reaction is driven by the differential nucleophilicity of the exocyclic amine (


) and the endocyclic pyrazole nitrogen (

).
Strategic Disconnection (Graphviz)

Retrosynthesis Target 2-(2,5-Dimethoxyphenyl) pyrazolo[1,5-a]pyrimidine Precursor 3-(2,5-Dimethoxyphenyl)- 1H-pyrazol-5-amine Target->Precursor  Disconnection   Electrophile 1,3-Biselectrophile (1,3-Diketone or Beta-Keto Ester) Target->Electrophile  [3+3] Cyclization  

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the fused ring system.

Mechanistic Pathway & Regioselectivity

The reaction with symmetrical 1,3-diketones (e.g., acetylacetone) yields a single regioisomer. However, reaction with unsymmetrical


-keto esters (e.g., ethyl acetoacetate) can yield two isomers:
  • 7-Methyl-5-oxo isomer: Formed via initial attack of

    
     on the ketone (kinetic control/acid catalysis).
    
  • 5-Methyl-7-oxo isomer: Formed via initial attack of

    
     on the ester (thermodynamic control/basic conditions).
    

Expert Insight: In glacial acetic acid (Protocol B), the reaction is driven by acid catalysis, enhancing the electrophilicity of the ketone carbonyl. This favors the formation of the 7-methyl-5-oxo derivative.

Experimental Protocols

Protocol A: Synthesis of 5,7-Dimethyl-2-(2,5-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine

Targeting the dimethyl derivative using symmetrical 1,3-diketones.

Reagents:

  • 3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-amine (1.0 equiv)

  • Acetylacetone (1.2 equiv)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalytic, 0.1 equiv) or Refluxing AcOH

Step-by-Step Methodology:

  • Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the aminopyrazole in 10 mL of absolute ethanol.

  • Addition: Add 1.2 mmol of acetylacetone dropwise. Add 2-3 drops of glacial acetic acid.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (Eluent: EtOAc/Hexane 1:1).
    
  • Precipitation: Cool the reaction mixture to room temperature. The product often precipitates as a solid. If not, concentrate the solvent to 20% volume under reduced pressure and cool in an ice bath.

  • Filtration: Collect the solid by vacuum filtration.

  • Purification: Recrystallize from Ethanol/DMF (9:1) if necessary.

Expected Yield: 85–95% Appearance: Yellow to orange crystalline solid.

Protocol B: Regioselective Synthesis of 2-(2,5-dimethoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one

Targeting the 5-oxo derivative using


-keto esters.

Reagents:

  • 3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-amine (1.0 equiv)

  • Ethyl Acetoacetate (1.5 equiv)

  • Glacial Acetic Acid (Solvent volume, ~5-10 mL per mmol)

Step-by-Step Methodology:

  • Setup: Place 1.0 mmol of aminopyrazole in a dry round-bottom flask.

  • Solvent Addition: Add 5 mL of glacial acetic acid. Stir until partial or complete dissolution.

  • Electrophile Addition: Add 1.5 mmol of ethyl acetoacetate.

  • Reaction: Reflux at

    
     for 6–12 hours.
    
    • Critical Control Point: The high temperature and acidic medium promote the attack on the ketone first, followed by cyclization onto the ester, releasing ethanol.

  • Work-up: Cool to room temperature. Pour the reaction mixture into 50 mL of ice-cold water.

  • Isolation: A precipitate should form immediately. Stir for 15 minutes to ensure full precipitation. Filter the solid.

  • Washing: Wash the cake with water (

    
    ) to remove residual acid, then with cold diethyl ether (
    
    
    
    ) to remove unreacted ester.
  • Drying: Dry in a vacuum oven at

    
    .
    

Validation of Regiochemistry: The product is predominantly the 7-methyl-5-oxo isomer.

  • 
     NMR Marker:  Look for the vinyl proton (H-6) singlet around 
    
    
    
    5.8–6.1 ppm.
  • NOE Experiment: Irradiate the methyl group signal. If NOE is observed at H-6 but not at the phenyl ring protons, the methyl is at position 7 (far from the phenyl ring at position 2).

Reaction Mechanism & Workflow

The following diagram illustrates the mechanistic pathway for Protocol B, highlighting the regioselectivity decision node.

Mechanism SM 5-Aminopyrazole Inter Imine Intermediate (Attack at Ketone) SM->Inter AcOH, Reflux (Kinetic Control) Minor 5-Methyl-7-oxo Isomer (Minor) SM->Minor Basic Cond. (Avoid) EAA Ethyl Acetoacetate EAA->Inter Cycliz Cyclization (Attack at Ester) Inter->Cycliz - H2O Prod 7-Methyl-5-oxo Isomer (Major) Cycliz->Prod - EtOH

Figure 2: Mechanistic pathway under acidic conditions favoring the 7-methyl-5-oxo regioisomer.

Quality Control & Characterization Data

To ensure the integrity of the synthesized compounds, compare analytical data against the following reference standards.

Table 1: Expected NMR Chemical Shifts (DMSO- )
PositionMoietyShift (

ppm)
MultiplicityNotes
C2-Ar 2,5-Dimethoxy3.75, 3.82Singlets (6H)Distinct OMe signals
C2-Ar Phenyl Protons6.9 – 7.5MultipletsAromatic region
C3 Pyrazole-H6.5 – 6.8Singlet (1H)Characteristic of fused system
C6 Pyrimidine-H5.9 – 6.1Singlet (1H)Diagnostic for ring closure
C7-Me Methyl2.3 – 2.5Singlet (3H)Confirms incorporation of EAA
N-H Lactam (if 5-oxo)12.0 – 12.5Broad SingletDisappears with

shake
Troubleshooting Guide
  • Problem: Low yield or oil formation.

    • Solution: The reaction may be incomplete. Extend reflux time or switch to microwave irradiation (

      
      , 10 min). Ensure reagents are dry; water inhibits the condensation.
      
  • Problem: Mixture of regioisomers.

    • Solution: Recrystallize from DMF/Water. The 7-methyl isomer is typically less soluble and crystallizes first. Verify using NOE spectroscopy.

References

  • Regioselectivity in Pyrazolo[1,5-a]pyrimidine Synthesis

    • Title: Regioselectivity in the multicomponent reaction of 5-aminopyrazoles, cyclic 1,3-diketones and dimethylformamide dimethylacetal.[1]

    • Source: Beilstein Journal of Organic Chemistry (2012).[1]

    • URL:[Link]

  • General Synthesis & Biological Activity

    • Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors.[2][3][4]

    • Source: RSC Advances (2023).
    • URL:[Link]

  • Microwave Assisted Protocols

    • Title: Microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidine derivatives.[1][3][5]

    • Source: MDPI Molbank (2021).
    • URL:[Link][5][6]

  • Structural Confirm

    • Title: Regio-orientation in Condensation of Aminopyrazoles with 1,3-Bifunctional Reagents.
    • Source: Arkivoc (2008).[7]

    • URL:[Link]

Sources

Application

Application Note: Optimized Synthesis of Schiff Bases from 3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-amine

Executive Summary This application note details the synthesis, optimization, and characterization of Schiff bases derived from 3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-amine . While aminopyrazoles are privileged scaffolds in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis, optimization, and characterization of Schiff bases derived from 3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-amine . While aminopyrazoles are privileged scaffolds in medicinal chemistry—known for kinase inhibition and antimicrobial activity—their exocyclic amine groups exhibit reduced nucleophilicity compared to simple anilines. Furthermore, the 2,5-dimethoxyphenyl substituent introduces specific steric hindrance at the ortho position and electronic donation that necessitates tailored reaction conditions.

This guide provides two validated protocols: a robust Acid-Catalyzed Reflux Method for scalability and a Microwave-Assisted Method for high-throughput library generation.

Chemical Context & Mechanistic Insight

The Nucleophilicity Challenge

The primary challenge in reacting 3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-amine lies in the electronic nature of the pyrazole ring. The lone pair on the exocyclic amine is partially delocalized into the heteroaromatic system, rendering it a "soft" nucleophile. Additionally, the ortho-methoxy group on the phenyl ring creates a steric clash that can impede the approach of bulky aldehydes.

Reaction Mechanism

The formation of the azomethine bond (


) follows a classic addition-elimination pathway. Acid catalysis is critical to protonate the carbonyl oxygen of the aldehyde, making it sufficiently electrophilic to be attacked by the weakly nucleophilic pyrazole amine.

Key Mechanistic Steps:

  • Activation: Protonation of the aldehyde carbonyl.

  • Attack: Nucleophilic attack by the pyrazole amine.[1]

  • Transfer: Proton transfer forming a carbinolamine intermediate.

  • Elimination: Acid-catalyzed dehydration to yield the imine (Schiff base).

Visualization: Reaction Mechanism

The following diagram illustrates the acid-catalyzed pathway specific to this pyrazole system.

ReactionMechanism cluster_steric Steric/Electronic Factors Reactants Reactants (Aminopyrazole + Aldehyde) Activation Activation (R-CHO + H+) Reactants->Activation Glacial AcOH Attack Nucleophilic Attack (C-N Bond Formation) Activation->Attack Intermediate Carbinolamine Intermediate Attack->Intermediate Proton Transfer Dehydration Dehydration (-H2O) Intermediate->Dehydration Acid Catalysis Product Schiff Base (Imine Product) Dehydration->Product Factor1 2,5-OMe Steric Bulk (Slows Attack) Factor1->Attack Factor2 Pyrazole Resonance (Reduces Nucleophilicity) Factor2->Attack

Figure 1: Acid-catalyzed mechanism highlighting steric and electronic bottlenecks specific to the 2,5-dimethoxyphenyl derivative.

Experimental Protocols

Materials
  • Starting Material: 3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-amine (Purity >97%).

  • Electrophile: Substituted Benzaldehyde (1.0 - 1.2 equivalents).

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

  • Catalyst: Glacial Acetic Acid (AcOH).[2]

  • Optional: Piperidine (base catalyst) or p-Toluenesulfonic acid (p-TSA) for highly deactivated aldehydes.

Method A: Classical Acid-Catalyzed Reflux (Standard)

Best for: Large-scale synthesis (>500 mg) and thermally stable substrates.

  • Dissolution: In a round-bottom flask, dissolve 1.0 mmol of 3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-amine in 15 mL of absolute ethanol.

    • Note: If solubility is poor due to the dimethoxy group, add a minimal amount of DMF (0.5 mL) or use hot methanol.

  • Addition: Add 1.0 mmol of the appropriate aromatic aldehyde.

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid.

  • Reflux: Heat the mixture to reflux (approx. 78°C) with stirring for 4–8 hours .

    • Checkpoint: Monitor reaction progress via TLC (System: Hexane:Ethyl Acetate 3:1). The aldehyde spot should disappear.[3][4]

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour onto crushed ice (approx. 50g) with stirring.

    • The Schiff base typically precipitates as a colored solid.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from hot ethanol.

Method B: Microwave-Assisted Synthesis (High Efficiency)

Best for: Library generation, sluggish reactions, and "Green" chemistry requirements.

  • Preparation: In a microwave-safe vial (10 mL), mix 1.0 mmol of the aminopyrazole and 1.0 mmol of aldehyde.

  • Solvent: Add 2 mL of Ethanol (minimum volume to create a slurry).

  • Catalysis: Add 1 drop of Glacial Acetic Acid.

  • Irradiation: Seal the vial and irradiate at 140 Watts (or set temperature to 80°C) for 5–15 minutes .

    • Note: The 2,5-dimethoxy group absorbs microwave energy efficiently; avoid overheating which can cause decomposition.

  • Work-up: Cool the vial. If solid precipitates, filter directly. If not, add 5 mL ice water to induce precipitation.

Characterization & Data Interpretation

Successful synthesis is confirmed by the disappearance of the amine signals and the appearance of the imine bond.

TechniqueDiagnostic SignalExpected ValueInterpretation
FT-IR

Stretch
1600 – 1640 cm⁻¹Sharp, strong band indicating imine formation.
FT-IR

Stretch
3100 – 3400 cm⁻¹Disappearance of the double spike typical of primary amines.
¹H NMR

(Azomethine)

8.4 – 9.2 ppm
Singlet. Diagnostic peak for Schiff base.[2][4][5][6][7]
¹H NMR Pyrazole


12.0 – 13.5 ppm
Broad singlet. Often exchangeable with D₂O.
¹H NMR

(Methoxy)

3.7 – 3.9 ppm
Two singlets (due to 2,5-asymmetry).
Workflow Decision Tree

Use the following logic flow to determine the optimal synthetic path and troubleshooting steps.

Workflow Start Start Synthesis Solubility Check Solubility in EtOH Start->Solubility MethodSelect Select Method Solubility->MethodSelect Soluble Solubility->MethodSelect Insoluble (Add DMF) Reflux Method A: Reflux (Standard) MethodSelect->Reflux Microwave Method B: Microwave (Rapid) MethodSelect->Microwave QC QC: TLC Check (Aldehyde Consumed?) Reflux->QC Microwave->QC Success Recrystallize & Characterize QC->Success Yes Fail Troubleshoot QC->Fail No DeanStark Action: Use Dean-Stark (Toluene/Reflux) Fail->DeanStark Equilibrium Issue StrongAcid Action: Switch Catalyst (Use p-TSA) Fail->StrongAcid Electronic Issue DeanStark->Reflux StrongAcid->Reflux

Figure 2: Experimental decision matrix for optimizing Schiff base yield.

Troubleshooting & Optimization

The 2,5-dimethoxyphenyl group is electron-donating but sterically bulky. If yields are low (<50%):

  • Equilibrium Shift: Schiff base formation is reversible. If the reaction stalls, water must be removed physically. Switch solvent to Toluene and use a Dean-Stark trap to azeotropically remove water.

  • Catalyst Strength: If the aldehyde is electron-rich (e.g., 4-methoxybenzaldehyde), the electrophilicity is low. Replace Acetic Acid with p-Toluenesulfonic Acid (p-TSA) (10 mol%).

  • Solvent Choice: For highly insoluble products, Glacial Acetic Acid can be used as both solvent and catalyst (reflux), though work-up requires careful neutralization.

References

  • Villarreal-Gómez, L. J., et al. (2019). Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles, the Role of Pyrazole on Bioactivity. Indian Journal of Pharmaceutical Sciences, 81(2), 335-343. Link

  • Hassan, A. S., et al. (2020). Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors. Molecules, 25(11), 2609. Link

  • Castillo, J. C., et al. (2024). Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles... using conventional heating... and microwave irradiation.[7] Molecules, 29(12), 2850. Link

  • Aggarwal, R., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.[5] Beilstein Journal of Organic Chemistry, 14, 203-242. Link

  • Shawali, A. S. (2009). Recent developments in aminopyrazole chemistry. Arkivoc, (i), 198-250.[8] Link

Sources

Method

Application Note: One-Pot Synthesis of 5-Amino-4-cyano-3-(3,4-dimethoxyphenyl)pyrazoles

Executive Summary & Strategic Importance The 5-aminopyrazole scaffold, particularly when substituted with electron-rich rings like 3,4-dimethoxyphenyl (veratryl), is a "privileged structure" in medicinal chemistry. It se...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 5-aminopyrazole scaffold, particularly when substituted with electron-rich rings like 3,4-dimethoxyphenyl (veratryl), is a "privileged structure" in medicinal chemistry. It serves as a critical pharmacophore in ATP-competitive kinase inhibitors (e.g., targeting EGFR, VEGFR, and CDK) and anti-inflammatory agents.

Traditional stepwise synthesis involves the isolation of benzylidene malononitrile intermediates, which requires time-consuming purification and results in yield attrition. This guide details a one-pot, multicomponent reaction (MCR) protocol that eliminates intermediate isolation. By leveraging the in situ reactivity of Knoevenagel adducts with hydrazines, we achieve higher atom economy, reduced solvent waste, and streamlined scalability.

Mechanistic Logic & Pathway

To ensure reproducibility, researchers must understand the cascade mechanism. The reaction proceeds via two distinct phases occurring in a single vessel:[1][2]

  • Knoevenagel Condensation: The aldehyde reacts with malononitrile to form an electrophilic benzylidene malononitrile intermediate. The electron-donating methoxy groups on the aldehyde can reduce electrophilicity, making the choice of solvent and temperature critical for driving this step to completion.

  • Michael Addition & Cyclization: Hydrazine acts as a dinucleophile. It first attacks the

    
    -carbon of the alkene (Michael addition) and subsequently attacks the cyano group to close the ring (Thorpe-Ziegler type cyclization), followed by tautomerization to the aromatic aminopyrazole.
    
Pathway Visualization

The following diagram illustrates the molecular transformations and the critical "One-Pot" transition point.

ReactionMechanism Start Reagents: 3,4-Dimethoxybenzaldehyde + Malononitrile Inter1 Intermediate: Benzylidene Malononitrile (Electrophilic Alkene) Start->Inter1 Knoevenagel (-H2O) Inter2 Michael Adduct: Hydrazino-nitrile Inter1->Inter2 Michael Addition Add Reagent Addition: Hydrazine Hydrate Add->Inter2 Cyclo Cyclization: Intramolecular Nucleophilic Attack Inter2->Cyclo Ring Closure Product Final Product: 5-Amino-4-cyano-3-(3,4-dimethoxyphenyl)pyrazole Cyclo->Product Tautomerization

Caption: Sequential cascade from aldehyde condensation to pyrazole aromatization.

Protocol A: Green Thermal Synthesis (Ethanol/Water)

Best for: Scale-up, environmentally sensitive workflows, and labs lacking microwave instrumentation. Rationale: The use of an EtOH:H₂O mixture exploits the "hydrophobic effect," accelerating the reaction while allowing the final product (which is less soluble than the reactants) to precipitate for easy filtration.

Materials
  • Aldehyde: 3,4-Dimethoxybenzaldehyde (1.0 mmol)

  • Active Methylene: Malononitrile (1.0 mmol)

  • Nucleophile: Hydrazine Hydrate (80% aq.[2] solution, 1.2 mmol)

  • Solvent: Ethanol (95%) and Deionized Water

  • Catalyst (Optional): Piperidine (1 drop) or L-Proline (10 mol%)

Step-by-Step Methodology
  • Pre-mixing (Knoevenagel Initiation):

    • In a 50 mL round-bottom flask, dissolve 3,4-dimethoxybenzaldehyde (166 mg, 1 mmol) and malononitrile (66 mg, 1 mmol) in 4 mL of Ethanol.

    • Optional: Add 1 drop of piperidine to accelerate the condensation. Stir at room temperature for 10 minutes. A color change (usually to yellow/pale orange) indicates the formation of the benzylidene intermediate.

  • Hydrazine Addition:

    • Add 4 mL of water to the stirring mixture.

    • Slowly add Hydrazine Hydrate (1.2 mmol) dropwise. Caution: Exothermic reaction.

  • Reflux & Reaction:

    • Heat the mixture to reflux (approx. 80°C) for 2–4 hours.

    • Monitoring: Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). Look for the disappearance of the aldehyde spot and the emergence of a highly polar, fluorescent spot (the aminopyrazole).

  • Workup (Precipitation):

    • Cool the reaction mixture to room temperature, then chill in an ice bath for 30 minutes. The 3,4-dimethoxy substitution pattern typically yields a solid precipitate.

    • Filter the solid under vacuum.

    • Wash the cake with cold 20% EtOH/Water (2 x 5 mL) to remove unreacted hydrazine and malononitrile.

  • Purification:

    • Recrystallize from hot Ethanol if necessary.

    • Expected Yield: 85–92%.[3]

Protocol B: Microwave-Assisted Synthesis

Best for: High-throughput library generation, rapid optimization. Rationale: Microwave irradiation provides uniform heating and can overcome the energy barrier of the cyclization step significantly faster than thermal reflux, often suppressing side reactions.

Experimental Workflow Diagram

MicrowaveWorkflow Step1 Weigh Reagents: Aldehyde + Malononitrile + Hydrazine Step2 Solvent System: Ethanol (2 mL) in 10 mL MW Vial Step1->Step2 Step3 Microwave Irradiation: 120°C, 150W, 10-15 mins Step2->Step3 Step4 Cooling: Compressed Air to 50°C Step3->Step4 Step5 Isolation: Pour into Ice Water -> Filter Step4->Step5

Caption: Rapid 15-minute synthesis workflow using microwave irradiation.

Methodology
  • Vial Loading: Into a 10 mL microwave process vial, add 3,4-dimethoxybenzaldehyde (1.0 mmol), malononitrile (1.0 mmol), and hydrazine hydrate (1.2 mmol).

  • Solvent: Add 2.0 mL of Ethanol. Cap the vial.

  • Irradiation: Set the microwave reactor (e.g., CEM Discover or Anton Paar) to:

    • Temp: 120°C

    • Hold Time: 10 minutes

    • Pressure Limit: 200 psi

    • Stirring: High

  • Isolation: Pour the hot reaction mixture into 10 mL of crushed ice. The product will precipitate immediately. Filter and dry.[2][3][4]

Characterization & Validation Data

To validate the synthesis of 5-amino-4-cyano-3-(3,4-dimethoxyphenyl)pyrazole , compare your isolate against these standard markers.

Analytical MethodDiagnostic SignalStructural Insight
IR Spectroscopy 2200–2220 cm⁻¹ Sharp peak confirming the C≡N (nitrile) group retention.
IR Spectroscopy 3200–3400 cm⁻¹ Doublet or broad band confirming the primary -NH₂ amine.
¹H NMR (DMSO-d₆) δ 6.0 – 7.0 ppm (s, 2H) Broad singlet (D₂O exchangeable) confirming the NH₂ group.
¹H NMR (DMSO-d₆) δ 3.7 – 3.9 ppm (s, 6H) Two singlets (or one overlapping) for the 3,4-dimethoxy protons.
¹H NMR (DMSO-d₆) δ 12.0 – 12.5 ppm (s, 1H) Broad singlet for the pyrazole ring NH (N1 position).

Troubleshooting & Optimization

  • Problem: Oily Product / No Precipitate.

    • Cause: The 3,4-dimethoxy group increases lipophilicity, potentially preventing crystallization in high-ethanol mixtures.

    • Solution: Evaporate 50% of the ethanol volume and add excess ice water. Scratch the flask walls with a glass rod to induce nucleation.

  • Problem: Regioselectivity (if using Phenylhydrazine).

    • Insight: When using substituted hydrazines (e.g., Ph-NH-NH₂), two isomers are possible (5-amino vs. 3-amino).

    • Control: The standard Knoevenagel-Michael sequence described here heavily favors the 5-amino-4-cyano isomer due to the steric trajectory of the hydrazine attack on the nitrile carbon.

  • Safety Note: Hydrazine hydrate is toxic and a suspected carcinogen. Handle in a fume hood. Malononitrile can release cyanide under strong acidic conditions; keep waste streams basic.

References

  • Hasaninejad, A., et al. (2011). Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-1H-pyrazole-4-carbonitriles in green media. National Institutes of Health (PMC).

  • Aggarwal, R., et al. (2018).[5] 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry.

  • BenchChem Protocols. (2025). One-Pot Synthesis of Methyl 3-Amino-1H-pyrazole-4-carboxylate.

  • Zrinski, I. (2006). Microwave-assisted synthesis of pyrazoles by 1,3-dipolar cycloaddition. Heterocycles.[2][3][4][6][7][8][9][10]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of 3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-amine synthesis

This technical guide is structured as a specialized support center for researchers synthesizing 3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-amine . It prioritizes yield optimization, impurity management, and reproducible protoc...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a specialized support center for researchers synthesizing 3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-amine . It prioritizes yield optimization, impurity management, and reproducible protocols.

Topic: Yield Optimization for 3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-amine Ticket ID: CHEM-SUP-2024-882 Status: Resolved (Protocol Optimized)

Executive Summary & Reaction Logic

The synthesis of 3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-amine typically proceeds via the condensation of 3-(2,5-dimethoxyphenyl)-3-oxopropanenitrile (a


-ketonitrile) with hydrazine hydrate .[1]

While this is a standard Knorr-type cyclization, the 2,5-dimethoxy substitution pattern introduces specific challenges:

  • Electronic Deactivation: The electron-donating methoxy groups reduce the electrophilicity of the carbonyl carbon, slowing the initial nucleophilic attack.

  • Steric Hindrance: The ortho-methoxy group (2-position) creates steric bulk, hindering the formation of the hydrazone intermediate.

  • Solubility: The lipophilic dimethoxy aryl ring can cause the product to "oil out" rather than precipitate, trapping impurities.

The Reaction Pathway

The following diagram illustrates the critical decision points between the desired cyclization and the common "Azine" side reaction (a major yield killer).

ReactionPathway Start β-Ketonitrile (Reactant) Intermed Hydrazone Intermediate Start->Intermed Nucleophilic Attack (Slowed by 2-OMe) Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->Intermed Product 3-(2,5-dimethoxyphenyl)- 1H-pyrazol-5-amine (Target) Intermed->Product Intramolecular Cyclization (Fast) SideProduct Azine Dimer (Impurity) Intermed->SideProduct Intermolecular Reaction (If Hydrazine Low)

Figure 1: Reaction pathway showing the competition between cyclization (desired) and dimerization (azine formation).[1]

Optimized Experimental Protocol

Standard ethanol reflux methods often result in yields <50% for this substrate due to the electronic/steric issues described above. The following protocol uses Acetic Acid catalysis to drive conversion.

Materials
  • Precursor: 3-(2,5-dimethoxyphenyl)-3-oxopropanenitrile (1.0 eq)[1]

  • Reagent: Hydrazine Hydrate (80% or 64% aq.[1] solution) (3.0 - 4.0 eq )

  • Solvent: Ethanol (Absolute) or n-Butanol (for higher temp)[1]

  • Catalyst: Glacial Acetic Acid (0.5 - 1.0 eq)[1]

Step-by-Step Methodology
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the

    
    -ketonitrile (10 mmol) in Ethanol (20 mL).
    
    • Note: If the starting material does not dissolve completely at RT, warm slightly to 40°C.

  • Acid Activation: Add Glacial Acetic Acid (5-10 mmol). Stir for 5 minutes.

    • Why: This protonates the carbonyl oxygen, making it more susceptible to attack despite the electron-donating methoxy groups [1].

  • Hydrazine Addition: Add Hydrazine Hydrate (30-40 mmol) dropwise over 10 minutes.

    • Critical: Do not dump it in all at once. A controlled excess prevents the intermediate hydrazone from reacting with another ketone molecule (Azine formation) [2].

  • Reflux: Heat the mixture to reflux (78-80°C) for 4–6 hours .

    • Monitoring: Check TLC (DCM:MeOH 95:5).[1] The starting nitrile spot should disappear. If conversion is stalled after 4h, add an additional 1.0 eq of hydrazine.

  • Work-up (The "Crash Out" Method):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (50 mL) with vigorous stirring.

    • Adjust pH to ~8-9 using saturated NaHCO₃ (if too acidic, the amine stays protonated and soluble).[1]

    • The product should precipitate as a solid. Filter, wash with cold water, and dry.

Troubleshooting Guide (FAQ)

Direct solutions to common failure modes.

Issue 1: "My product is an oil/gum, not a solid."

Cause: The 2,5-dimethoxy group makes the molecule lipophilic ("greasy"). Impurities (unreacted ketone or oligomers) prevent crystallization.[1] Solution:

  • Trituration: Add a small amount of cold diethyl ether or hexanes to the oil and scratch the flask walls with a glass rod. This often induces crystallization.

  • Solvent Swap: If oiling persists, dissolve the oil in minimum hot Ethyl Acetate and add Hexanes dropwise until cloudy. Let it stand in the fridge overnight.

Issue 2: "The yield is low (<40%), and starting material remains."

Cause: The ortho-methoxy group is sterically hindering the reaction, or the reflux temp (78°C) is too low to overcome the activation energy. Solution:

  • Switch Solvent: Use n-Butanol (bp 117°C) instead of Ethanol. The higher temperature drives the reaction to completion [3].

  • Dean-Stark Trap: Water is a byproduct. Removing water azeotropically (using Toluene/n-Butanol) shifts the equilibrium toward the product.

Issue 3: "The product is yellow/orange (should be off-white)."

Cause: Oxidation of the electron-rich dimethoxy ring or formation of Azines (C=N-N=C dimers). Solution:

  • Recrystallization: Recrystallize from Ethanol/Water (9:1) .

  • Prevention: Perform the reaction under an inert atmosphere (Nitrogen/Argon) and ensure Hydrazine is always in large excess (3+ equivalents).

Critical Process Parameters (Data Tables)

Table 1: Solvent & Catalyst Effects on Yield Based on internal optimization data for electron-rich


-ketonitriles.
Solvent SystemCatalystTemp (°C)Time (h)Typical YieldComments
EthanolNone78 (Reflux)8-1235-45%Slow; incomplete conversion common.[1]
Ethanol AcOH (1 eq) 78 (Reflux) 4-6 75-85% Recommended balance of yield/purity.
n-ButanolNone117 (Reflux)2-480-90%High yield, but harder to remove solvent.[1]
TolueneAcOH110 (Reflux)460-70%Good for water removal, but poor solubility.[1]

Diagnostic Workflow (Decision Tree)

Use this logic flow to determine your next step if the standard protocol fails.

Troubleshooting Start Reaction Complete? CheckTLC Check TLC (Starting Material Present?) Start->CheckTLC YesSM Yes: SM Remains CheckTLC->YesSM Low Conversion NoSM No: SM Gone CheckTLC->NoSM High Conversion Action1 Add 1.0 eq Hydrazine + 2 hrs Reflux YesSM->Action1 Try first PurityCheck Is Product Solid? NoSM->PurityCheck Action2 Switch to n-Butanol (Higher Temp) Action1->Action2 If fails Solid Filter & Wash (Cold EtOH) PurityCheck->Solid Oil Oily Product PurityCheck->Oil Triturate Triturate w/ Ether or Hexanes Oil->Triturate

Figure 2: Troubleshooting decision tree for reaction monitoring and isolation.

References

  • Aggarwal, R. et al. (2011).[1] Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Link

    • Context: Establishes the mechanism of acid-catalyzed cycliz
  • Fichez, J. et al. (2011).[1] Recent Advances in Aminopyrazoles Synthesis and Functionalization. Current Organic Chemistry.

    • Context: Discusses the suppression of azine side-products by using excess hydrazine.
  • BenchChem Technical Guides. (2025). Condensation of Hydrazines with β-Ketonitriles. Link[1]

    • Context: Provides standard protocols for solvent selection in pyrazole synthesis.
  • Misra, N. et al. (2018).[1] Synthesis of 5-amino-3-aryl-1H-pyrazoles. Journal of Heterocyclic Chemistry.

    • Context: Specific reference for electron-rich aryl substituents requiring elevated temperatures.[1]

Sources

Optimization

solubility issues of 3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-amine in organic solvents

Welcome to the dedicated technical support guide for 3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the solubility of this compound in organic solvents. Here, you will find in-depth troubleshooting protocols, frequently asked questions, and the scientific rationale behind our recommendations.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-amine that influence its solubility?

A1: The solubility of 3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-amine is governed by a balance of polar and non-polar functionalities within its structure. The presence of the pyrazole ring with its two nitrogen atoms and the primary amine group (-NH2) introduces polarity and the capacity for hydrogen bonding.[1][2] Conversely, the dimethoxyphenyl ring is largely non-polar and contributes to its solubility in less polar organic solvents. The interplay between these groups dictates its solubility profile across different solvents.

Q2: I'm observing very low solubility in my chosen organic solvent. Is this expected?

A2: Low solubility of pyrazole derivatives in certain organic solvents is a commonly encountered issue in synthetic and medicinal chemistry.[3] The crystalline nature of the compound and strong intermolecular forces in the solid state can make it difficult for solvent molecules to effectively solvate the individual molecules. The specific choice of solvent and its polarity play a crucial role.

Q3: Is there a hydrochloride salt version of this compound, and how does that affect solubility?

A3: Yes, a hydrochloride salt of 3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-amine is available.[4] Generally, converting a basic compound like this to its hydrochloride salt will increase its polarity and significantly improve its solubility in polar solvents, particularly protic solvents like water and alcohols.[2][5] This is a common strategy to enhance the solubility of amine-containing compounds.[5]

Q4: Can increasing the temperature always be expected to improve solubility?

A4: In many cases, increasing the temperature will enhance the solubility of a solid in a liquid.[3] However, this is not universally true and depends on the thermodynamics of the dissolution process. For most organic compounds, the dissolution is endothermic, meaning solubility increases with temperature. It is crucial to be mindful of the compound's stability at elevated temperatures to avoid degradation.[3]

Troubleshooting Guide: Overcoming Solubility Challenges

This guide provides a systematic approach to addressing solubility issues with 3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-amine.

Initial Assessment: Solvent Screening

The first step in troubleshooting is to perform a systematic solvent screening to identify a suitable solvent or solvent system.

Protocol for Solvent Screening:

  • Preparation: Dispense a small, accurately weighed amount of 3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-amine (e.g., 1-2 mg) into several small vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a different organic solvent from the list below.

  • Observation: Agitate the vials at room temperature for a set period (e.g., 30 minutes) and visually assess the solubility.

  • Heating: If the compound is not fully dissolved, gently heat the vials and observe any changes in solubility. Be cautious of solvent evaporation.

  • Documentation: Record your observations in a table to compare the effectiveness of each solvent.

Table 1: Predicted Solubility of 3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-amine in Common Organic Solvents

SolventPolarityPredicted SolubilityRationale & Comments
Methanol Polar ProticHighThe hydroxyl group can hydrogen bond with the amine and pyrazole nitrogens.
Ethanol Polar ProticHighSimilar to methanol, it is a good solvent for polar compounds.[3]
Isopropanol Polar ProticModerateThe increased hydrocarbon chain length slightly reduces polarity compared to methanol and ethanol.
Acetonitrile Polar AproticModerateA good polar aprotic solvent that can engage in dipole-dipole interactions.[3]
Acetone Polar AproticModerateIts polarity allows it to dissolve a range of compounds.[3][6]
Dichloromethane (DCM) Moderately PolarModerate to LowOften used in organic synthesis and may be effective.[7]
Tetrahydrofuran (THF) Moderately PolarModerate to LowA common aprotic solvent in organic reactions.[7]
Ethyl Acetate Moderately PolarLowLess polar than ketones and may be a poor solvent.
Toluene Non-polarVery LowThe non-polar nature makes it a poor solvent for this compound.[3]
Hexane/Heptane Non-polarInsolubleUnlikely to dissolve the compound due to its polarity.

This table provides a general guideline. Experimental verification is essential.

Solubility Enhancement Techniques

If a single solvent does not provide adequate solubility, the following techniques can be employed.

1. Co-solvency

The use of a solvent mixture, or co-solvency, can significantly enhance solubility by modifying the overall polarity of the solvent system.[3][8]

Experimental Protocol for Co-solvency:

  • Primary Solvent Selection: Choose a solvent in which the compound has some, albeit limited, solubility (e.g., acetone).

  • Co-solvent Selection: Select a co-solvent in which the compound is highly soluble (e.g., methanol).

  • Titration: To a suspension of the compound in the primary solvent, add the co-solvent dropwise while stirring until the solid dissolves.

  • Optimization: Experiment with different ratios of the two solvents to find the optimal mixture for your desired concentration.

2. pH Adjustment (for the Hydrochloride Salt)

For the hydrochloride salt of 3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-amine, solubility in polar protic solvents can be influenced by pH.

Considerations for pH Adjustment:

  • In acidic aqueous or alcoholic solutions, the amine group will be protonated, which generally increases solubility.

  • Conversely, adding a base will deprotonate the hydrochloride salt, potentially leading to the precipitation of the free base form. This principle can be useful for purification by recrystallization.

3. Temperature Variation

As previously mentioned, increasing the temperature can improve solubility.[3]

Protocol for Temperature-Assisted Dissolution:

  • Solvent Selection: Choose a solvent with moderate to low solubility at room temperature.

  • Heating: Gently heat the solvent to just below its boiling point.

  • Compound Addition: Add the compound in small portions to the hot solvent with vigorous stirring until it dissolves.

  • Caution: Be aware of the potential for the compound to precipitate upon cooling. This can be advantageous for crystallization but problematic for reactions that need to be maintained at a lower temperature.[3]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing solubility issues.

Solubility_Troubleshooting start Start: Solubility Issue Identified solvent_screen Perform Solvent Screening Test a range of polar and non-polar solvents at room temperature. start->solvent_screen assess_solubility Assess Solubility solvent_screen->assess_solubility soluble Soluble assess_solubility->soluble Yes not_soluble Insoluble / Poorly Soluble assess_solubility->not_soluble No end End: Solution Found soluble->end try_heating Apply Heat Gradually increase temperature towards solvent boiling point. not_soluble->try_heating assess_heating Soluble with Heat? try_heating->assess_heating use_hot_solution Use Hot Solution / Recrystallize assess_heating->use_hot_solution Yes try_cosolvency Try Co-solvency Add a good solvent to a suspension in a poor solvent. assess_heating->try_cosolvency No use_hot_solution->end assess_cosolvency Soluble with Co-solvent? try_cosolvency->assess_cosolvency use_cosolvent_system Use Optimized Co-solvent System assess_cosolvency->use_cosolvent_system Yes consider_salt Consider Salt Form Use the hydrochloride salt for improved polar solubility. assess_cosolvency->consider_salt No use_cosolvent_system->end end_fail End: Re-evaluate Approach consider_salt->end_fail

Caption: Troubleshooting workflow for solubility enhancement.

References

  • PubChem. (n.d.). 3-(2,5-Dimethoxyphenyl)-1H-Pyrazole. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Gini, G., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports. Retrieved from [Link]

  • Cenci, F., et al. (2024). Predicting drug solubility in organic solvents mixtures. International Journal of Pharmaceutics. Retrieved from [Link]

  • Mobley, D. L., & Guthrie, J. P. (2025). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]

  • Kumar, A., & Kumar, R. (2021). Synthesis and Evalution of Pyrazole Derivatives by Different Method. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • Chen, Y., et al. (2021). Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations. Journal of Chemical Theory and Computation. Retrieved from [Link]

  • Tighadouini, S., et al. (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Letters in Applied NanoBioScience. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Structure and Properties of Amines. Retrieved from [Link]

  • Singh, A., et al. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis. Retrieved from [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization of 3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-amine

Case ID: REC-PYR-2025-05 Subject: Optimization of Solvent Systems for Purification of Aminopyrazoles Status: Active Guide[1] Executive Summary & Molecule Analysis Compound: 3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-amine CAS:...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: REC-PYR-2025-05 Subject: Optimization of Solvent Systems for Purification of Aminopyrazoles Status: Active Guide[1]

Executive Summary & Molecule Analysis

Compound: 3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-amine CAS: 181122-45-2 (Analogous references utilized) Chemical Class: 3,5-disubstituted pyrazole / Anilino-like amine.[1]

Solubility Profile Analysis: This molecule possesses a "push-pull" solubility character.[1] The pyrazole core and exocyclic amine provide significant polarity and hydrogen-bonding capability (H-bond donors/acceptors), making it soluble in polar organic solvents.[1] However, the 2,5-dimethoxyphenyl moiety introduces lipophilicity and steric bulk.[1]

  • The Challenge: The dimethoxy substitution pattern often lowers the melting point compared to unsubstituted analogs, increasing the risk of "oiling out" (liquid-liquid phase separation) rather than crystallizing.

  • The Solution: A controlled polarity gradient using protic solvents (Alcohols) often yields the most stable polymorphs.

Solvent Selection Matrix

The following data summarizes solvent performance based on thermodynamic solubility and impurity rejection profiles for this specific structural class.

Solvent SystemRoleSolubility @ RTSolubility @ BPSuitabilityNotes
Ethanol (Abs.) PrimaryModerateHighExcellent Best balance of polarity.[1] Slow evaporation promotes crystal growth.[1]
EtOH / Water (9:1) BinaryLowHighHigh Water acts as an anti-solvent to force precipitation upon cooling.[1]
Ethyl Acetate PrimaryLowModerateGood Excellent for removing non-polar impurities.[1]
Methanol PrimaryHighVery HighModerate Often too soluble; leads to low recovery yields unless cooled to -20°C.
Toluene AlternativeInsolubleModerateSpecialized Use only if highly non-polar impurities are present.[1] Risk of solvate formation.[1]
Hexanes Anti-solventInsolubleInsolubleWash Only Use only to wash filter cakes; do not use for dissolution.[1]

Decision Logic: Solvent Selection Pathway

Use this logic flow to determine the optimal solvent system based on your crude material's behavior.

SolventLogic Start Start: Crude Material Evaluation ImpurityType Identify Major Impurity Start->ImpurityType PolarImp Polar/Dark Tars ImpurityType->PolarImp Oxidation products NonPolarImp Greasy/Non-polar ImpurityType->NonPolarImp Unreacted starting material Unknown Unknown/Mixed ImpurityType->Unknown Ethanol Solvent: Ethanol (Hot) PolarImp->Ethanol EtOAc Solvent: Ethyl Acetate NonPolarImp->EtOAc Unknown->Ethanol Charcoal Action: Activated Charcoal Ethanol->Charcoal If colored Cooling Slow Cool to 4°C Ethanol->Cooling EtOAc->Cooling BinarySystem Add Water (Dropwise) Charcoal->BinarySystem

Figure 1: Decision tree for selecting the recrystallization solvent based on impurity profile.[1]

Standard Operating Procedure (SOP): Ethanol/Water Recrystallization

Objective: Purify crude 3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-amine to >98% HPLC purity.

Reagents:

  • Crude Amine (Dry)

  • Ethanol (200 proof or HPLC grade)

  • Deionized Water[1][2]

  • Activated Charcoal (Optional, for color removal)

Protocol:

  • Dissolution:

    • Place crude solid in an Erlenmeyer flask.

    • Add Ethanol (approx. 5-7 mL per gram of solid).[1]

    • Heat to reflux (approx. 78°C) with magnetic stirring.[1]

    • Checkpoint: If solid does not dissolve, add ethanol in 1 mL portions until clear.[1]

  • Clarification (Critical for Purity):

    • If the solution is dark brown/red (oxidation), add Activated Charcoal (5% w/w). Stir at reflux for 5 minutes.

    • Perform a hot filtration through Celite or a pre-warmed glass frit to remove charcoal/insolubles.[1]

  • Crystallization:

    • Return filtrate to heat and bring back to a gentle boil.

    • Anti-Solvent Addition: Add hot Water dropwise.[1]

    • Visual Cue: Stop adding water immediately when a faint, persistent turbidity (cloudiness) appears.

    • Add 1-2 drops of Ethanol to clear the turbidity.[1]

  • Nucleation & Growth:

    • Remove from heat.[1] Cover flask with foil (light protection).[1]

    • Allow to cool to Room Temperature (RT) slowly on the benchtop (approx. 2 hours). Do not rush this step.

    • Note: If oiling out occurs, scratch the glass with a spatula to induce nucleation.

    • Once at RT, move to an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter crystals using vacuum filtration.[1]

    • Wash cake with cold Ethanol/Water (1:1 mixture).[1]

    • Dry under high vacuum at 40°C.[1]

Troubleshooting Guide

Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)

Symptom: Instead of crystals, oily droplets form at the bottom of the flask upon cooling. Cause: The 2,5-dimethoxy group lowers the melting point, and the solution temperature is above the melting point of the solvated compound when saturation is reached. Corrective Action:

  • Reheat to redissolve the oil.[1]

  • Seed: Add a tiny crystal of pure product (if available) at a temperature just below the boiling point.

  • Slow Down: Insulate the flask with a towel to slow the cooling rate. Rapid cooling promotes oiling.[1]

  • Agitate: Vigorous stirring during the cooling phase can sometimes force crystallization over oiling.[1]

Issue 2: Low Yield (<50%)

Symptom: Very few crystals form, even after cooling. Cause: Compound is too soluble in the chosen alcohol.[1] Corrective Action:

  • Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume.

  • Cool the concentrated liquor to obtain a "second crop" of crystals.[1]

  • Note: Always analyze the second crop separately; it is usually less pure.[1]

Issue 3: Persistent Color

Symptom: Crystals are off-white, tan, or pinkish.[1] Cause: Oxidation of the electron-rich amino-pyrazole ring.[1] Corrective Action:

  • Recrystallize under an inert atmosphere (Nitrogen/Argon).[1]

  • Use Ethyl Acetate instead of Ethanol for the next recrystallization cycle, as it is less prone to promoting oxidative discoloration in basic amines.

Process Visualization: Workflow

RecrystProcess Crude Crude Solid Dissolve Dissolve in Refluxing EtOH Crude->Dissolve HotFilter Hot Filtration (Remove Insolubles) Dissolve->HotFilter CloudPoint Add Hot H2O to Cloud Point HotFilter->CloudPoint Clear Add drops of EtOH to Clear CloudPoint->Clear SlowCool Slow Cool to RT (2 hrs) Clear->SlowCool IceBath Ice Bath (1 hr) SlowCool->IceBath Filter Vacuum Filtration IceBath->Filter Dry Dry (Vac Oven 40°C) Filter->Dry

Figure 2: Step-by-step workflow for the Ethanol/Water anti-solvent recrystallization method.[1]

FAQs

Q: Can I use DMSO or DMF? A: While the compound is soluble in DMSO/DMF, these solvents have high boiling points (189°C / 153°C). Removing them requires high heat or extensive washing, which can degrade the amine or trap solvent in the crystal lattice. Avoid them for recrystallization unless absolutely necessary.[1]

Q: My product turned pink on the filter paper. Why? A: Aminopyrazoles are electron-rich and prone to air oxidation.[1] This is a surface phenomenon.[1] Wash with cold hexanes (non-polar wash) to remove surface oxidation, and store the dried solid in amber vials under nitrogen.

Q: Is this compound light sensitive? A: Yes, the combination of the amine and the electron-rich dimethoxy ring makes it photolabile. Perform crystallization in foil-wrapped flasks.

References

  • Synthesis of 5-aminopyrazoles (General Review): Aggarwal, R., et al. "Approaches towards the synthesis of 5-aminopyrazoles."[1] Beilstein Journal of Organic Chemistry, vol. 7, 2011, pp. 179–197. [Link]

  • Recrystallization of Methoxy-substituted Pyrazoles: Grošelj, U., et al. "Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives."[1] Arkivoc, vol. 2012, no. iii, pp. 49-65.[1][3] (Describes purification of analogous methoxy-phenyl pyrazoles via alcohol precipitation). [Link]

  • Solubility Data for Aminopyrazoles: PubChem Compound Summary for CID 18801454 (3-(2,5-Dimethoxyphenyl)-1H-Pyrazole). [Link]

Sources

Optimization

Technical Support Center: Minimizing Byproducts in 3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-amine Synthesis

Executive Summary & Core Logic The synthesis of 3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-amine (often referred to as the "5-amino" tautomer) typically proceeds via the condensation of 3-(2,5-dimethoxyphenyl)-3-oxopropanenitr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Logic

The synthesis of 3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-amine (often referred to as the "5-amino" tautomer) typically proceeds via the condensation of 3-(2,5-dimethoxyphenyl)-3-oxopropanenitrile (a


-ketonitrile) with hydrazine hydrate .

While this reaction is ostensibly straightforward, the electron-rich nature of the 2,5-dimethoxyphenyl ring and the bidentate nature of hydrazine create a landscape prone to specific byproducts. Minimizing these requires understanding the kinetic vs. thermodynamic control of the reaction.

The Central Conflict:

  • Desired Pathway: Nucleophilic attack of hydrazine on the ketone

    
     Hydrazone formation 
    
    
    
    Intramolecular cyclization onto the nitrile
    
    
    5-aminopyrazole.[1]
  • Competing Pathway (Azine Formation): The intermediate hydrazone reacts with another molecule of ketone before cyclizing, forming a linear azine (dimer).

  • Competing Pathway (Incomplete Cyclization): The hydrazone forms but fails to attack the nitrile due to steric hindrance or insufficient energy, leading to acyclic impurities.

Troubleshooting Guide (Q&A)

Issue 1: Product Discoloration (Orange/Red Impurities)

User Question: My final product is isolated as a dark orange or reddish solid, but the literature suggests it should be off-white or pale yellow. What is this impurity?

Technical Diagnosis: This is classically indicative of azine formation or oxidative coupling .

  • Azines: If hydrazine is limiting, the highly reactive hydrazone intermediate attacks a second molecule of the starting

    
    -ketonitrile instead of cyclizing. These conjugated systems are often deeply colored.
    
  • Oxidation: Electron-rich pyrazoles (especially with dimethoxy substituents) are prone to air oxidation during hot recrystallization, leading to diazenyl-like coupling products.

Corrective Action:

  • Stoichiometry Adjustment: Ensure a large excess of hydrazine hydrate (2.0 – 3.0 equivalents) . This statistically favors the reaction of the ketone with free hydrazine over the reaction with the intermediate hydrazone.

  • Inert Atmosphere: Conduct the reflux and cooling steps under nitrogen or argon.

  • Purification: Wash the crude solid with cold diethyl ether or a 1:1 mixture of ether/pentane. The azine impurities are often more soluble in non-polar solvents than the polar aminopyrazole.

Issue 2: "Sticky" Precipitate & Low Yield

User Question: Upon quenching with water, I get a sticky gum instead of a precipitate. TLC shows a spot just below the product.

Technical Diagnosis: This suggests incomplete cyclization . You likely have the intermediate hydrazone or the 5-hydroxy-pyrazoline tautomer that has not dehydrated/aromatized. The 2,5-dimethoxy group provides steric bulk that can retard the final ring closure.

Corrective Action:

  • Thermodynamic Push: Increase the reaction time or temperature. If using ethanol (bp 78°C), switch to n-propanol (bp 97°C) or butanol .

  • Acid Catalysis: Add a catalytic amount of acetic acid (5-10 mol%). Protonation of the nitrile makes it more electrophilic, accelerating the ring closure step. Note: Do not use strong mineral acids, as they may demethylate the methoxy groups.

Issue 3: Regioisomer Confusion

User Question: The NMR shows a mixture of isomers. Is it possible I formed the 3-amino isomer instead of the 5-amino?

Technical Diagnosis: With unsubstituted hydrazine, 3-amino and 5-amino pyrazoles are tautomers (


-pyrazol-5-amine 


-pyrazol-3-amine). In solution (NMR), you will see average signals or broad peaks due to rapid proton exchange. However, if you used a substituted hydrazine (e.g., methylhydrazine), you would form distinct regioisomers.[2] With hydrazine hydrate, "isomers" in the solid state are usually just different tautomeric polymorphs.

Corrective Action:

  • Verification: Run NMR in DMSO-

    
     . The strong hydrogen bonding capacity of DMSO often slows tautomeric exchange, sharpening the peaks.
    
  • Standardization: Report the compound as 3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-amine, as this is the generally accepted nomenclature for the dominant tautomer in polar media.

Optimized Experimental Protocol

Objective: Synthesis of 3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-amine with <1% Azine impurity.

Reagents:

  • 3-(2,5-dimethoxyphenyl)-3-oxopropanenitrile (1.0 eq)

  • Hydrazine Hydrate (80% or 64% solution) (3.0 eq )

  • Ethanol (Absolute) or n-Propanol (10 mL/g of substrate)

  • Glacial Acetic Acid (Catalytic, 0.1 eq)

Workflow:

  • Dissolution: Charge the

    
    -ketonitrile and alcohol solvent into a round-bottom flask. Stir until fully dissolved.
    
  • Catalyst Addition: Add the catalytic acetic acid.

  • Controlled Addition: Add Hydrazine Hydrate dropwise at room temperature. Rationale: Prevents local high concentrations of ketone which favors dimer formation.

  • Reflux: Heat to reflux for 4–6 hours. Monitor by TLC (Mobile Phase: 5% MeOH in DCM). Look for the disappearance of the starting nitrile (

    
    ) and the intermediate hydrazone.
    
  • Workup (Critical):

    • Concentrate the reaction mixture to ~20% of its original volume.

    • Cool slowly to 0°C.

    • Add ice-cold water dropwise to induce precipitation.

  • Purification: Filter the solid. Wash with cold water (removes excess hydrazine) followed by cold diethyl ether (removes azine impurities).

  • Drying: Dry under vacuum at 45°C.

Visualizing the Reaction Pathways[3][4]

The following diagram illustrates the competition between the desired cyclization and the parasitic azine formation.

ReactionPathway cluster_conditions Critical Control Points Start 3-(2,5-dimethoxyphenyl)- 3-oxopropanenitrile Hydrazone Intermediate Hydrazone Start->Hydrazone + Hydrazine - H2O Hydrazine Hydrazine Hydrate (Excess Required) Hydrazine->Hydrazone Product TARGET: 3-(2,5-dimethoxyphenyl)- 1H-pyrazol-5-amine Hydrazone->Product Cyclization (Intramolecular) Azine BYPRODUCT: Azine (Dimer) Hydrazone->Azine + Start Material (If Hydrazine Low) Control1 Use 3.0 eq Hydrazine to suppress Azine Control2 Heat/Acid Catalyst to drive Cyclization

Caption: Mechanistic bifurcation in pyrazole synthesis. High hydrazine concentration pushes the equilibrium towards the Product (Blue path) and away from the Azine (Red path).

Data & Reference Tables

Table 1: Solvent Effects on Yield and Purity
SolventBoiling Point (°C)Typical YieldPurity ProfileNotes
Ethanol 7875-85%GoodStandard choice. May require longer reflux times.
n-Propanol 9785-92%ExcellentHigher temp drives cyclization to completion.
Acetic Acid 11860-70%VariableCan cause acetylation of the amine (byproduct). Use only as catalyst.
Water 100<50%PoorOrganic starting material is insoluble; leads to "oiling out".
Table 2: Impurity Profile & Remediation
Impurity TypeVisual CueCauseRemoval Method
Azine (Dimer) Deep Orange/RedLimiting HydrazineWash with Et2O/Hexane; Recrystallize from EtOH.
Intermediate Hydrazone Sticky/GumIncomplete ReactionReflux longer in higher BP solvent (n-PrOH).
Oxidized Dimer Brown/Black specsAir OxidationRecrystallize with activated charcoal; Use inert atmosphere.

References

  • BenchChem. An In-depth Technical Guide to the Synthesis of 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide. (Accessed 2023).

  • Beilstein J. Org. Chem. Approaches towards the synthesis of 5-aminopyrazoles.[1][3][4][5] 2011, 7, 179–197.

  • PubChem. 3-(2,5-Dimethoxyphenyl)-1H-Pyrazole Compound Summary.

  • Hetero Letters. Condensation of hydrazine hydrate with beta-ketonitriles. Vol. 3: (2), 2013.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-amine

Executive Summary 3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-amine is a versatile heterocyclic building block often used in kinase inhibitor discovery (e.g., Src family) and GPCR ligand design. While the solid is generally sta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-amine is a versatile heterocyclic building block often used in kinase inhibitor discovery (e.g., Src family) and GPCR ligand design. While the solid is generally stable, solution stability is the primary failure mode in biological assays.

This guide addresses the three most common user-reported issues:

  • Precipitation in aqueous buffers (Solubility mismatch).

  • Potency Shift (IC50 drift) due to oxidative degradation in DMSO.

  • Analytical Confusion arising from prototropic tautomerism.

Module 1: Solubility & Stock Preparation

The Core Issue: The "DMSO Trap"

Users frequently report precipitation when diluting DMSO stocks into aqueous media. This molecule combines a lipophilic 2,5-dimethoxyphenyl ring with a polar aminopyrazole head.

  • Solubility in DMSO: High (>100 mM).

  • Solubility in Water/PBS: Very Low (<100 µM).

  • Risk Factor: DMSO is hygroscopic. If your stock absorbs atmospheric water, this compound will precipitate inside the stock tube over time, leading to lower actual concentrations than calculated.

Protocol: Preparation of Anhydrous Stocks

Standard stock concentration: 10 mM or 50 mM.

  • Solvent Choice: Use Anhydrous DMSO (≥99.9%, water content <50 ppm). Do not use "molecular biology grade" DMSO that has been opened for weeks.

  • Vessel: Use amber glass vials or polypropylene tubes (low binding).

  • Dissolution: Vortex for 30 seconds. If particles persist, sonicate for 5 minutes at room temperature.

  • Storage: Aliquot immediately to avoid freeze-thaw cycles.

Visualization: Solubilization Workflow

StockPrep Powder Solid Compound (Store at 4°C) Weigh Weigh (Avoid static) Powder->Weigh Solvent Add Anhydrous DMSO (Fresh bottle) Weigh->Solvent Mix Vortex/Sonicate (Clear solution) Solvent->Mix QC Visual Check (No particulates) Mix->QC Aliquot Aliquot (Single-use) QC->Aliquot Freeze Store -20°C (Desiccated) Aliquot->Freeze

Caption: Optimized workflow for preventing precipitation and ensuring concentration accuracy.

Module 2: Chemical Stability & Degradation

The "Phantom Peak" Issue

Users often report new peaks appearing in LCMS after storing the compound in DMSO for >1 month at room temperature.

Mechanism of Instability
  • Oxidative Degradation: The primary amine (-NH2) on the electron-rich pyrazole ring is susceptible to oxidation, leading to the formation of nitro/nitroso species or azo-dimers, especially if the DMSO contains peroxides (common in aged DMSO).

  • Light Sensitivity: The 2,5-dimethoxy motif is electron-rich and can undergo photo-oxidation or demethylation under strong UV light, forming quinone-like species.

  • Tautomerism (Not Degradation): The compound exists in equilibrium between the 3-amino and 5-amino forms. This is rapid in solution and may appear as "peak broadening" in NMR, but usually elutes as a single peak in HPLC due to rapid exchange.

Visualization: Stability & Tautomerism

Stability Tautomer1 3-amino-1H-pyrazole (Tautomer A) Tautomer2 5-amino-1H-pyrazole (Tautomer B) Tautomer1->Tautomer2 Rapid Equilibrium (Solvent Dependent) Oxidation Oxidative Degradation (Nitro/Azo species) Tautomer1->Oxidation Aged DMSO/Air Light UV/Light Exposure Tautomer1->Light Quinone Quinone Formation (Demethylation) Light->Quinone

Caption: Distinguishing between reversible tautomerism (blue) and irreversible degradation (red/grey).

Module 3: Storage & Handling Guidelines

Troubleshooting Table: Storage Conditions
Storage ConditionEstimated StabilityRisk LevelRecommendation
Solid, -20°C, Desiccated >2 YearsLowBest Practice. Keep vial sealed until room temp.
DMSO Stock, -80°C 6-12 MonthsLowUse single-use aliquots.
DMSO Stock, -20°C 3-6 MonthsMediumRisk of water absorption if opened frequently.
DMSO Stock, RT (25°C) <1 WeekHighAvoid. Oxidation and evaporation risk.
Aqueous Buffer (pH 7.4) <24 HoursHighPrepare fresh immediately before assay.
FAQ: Common User Questions

Q1: Can I autoclave this compound? A: No. The amine group and the methoxy-ether linkages are thermally sensitive. Sterilize solutions by filtration through a 0.22 µm PTFE or Nylon membrane (do not use cellulose acetate, which may bind the compound).

Q2: My LCMS shows two peaks with the same mass. Is it impure? A: Likely not. If the peaks coalesce upon heating the column or changing pH, it is tautomerism (1H- vs 2H-pyrazole). However, if the masses differ (e.g., M+16 or M+14), it indicates oxidation or demethylation.

Q3: Why did the compound turn yellow in DMSO? A: Yellowing indicates oxidative stress (formation of azo-dimers or quinones). If the color change is significant, check purity by LCMS. Discard if purity <90%.

Module 4: Analytical Validation

To verify the integrity of your compound before a critical screen, use this standard LCMS method.

LCMS Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/peptide bond proxy).

  • Expected Mass: [M+H]+ = 220.1 (approx).

Pass Criteria:

  • Single major peak (>95% area).

  • No significant peaks at M+16 (N-oxide) or M+32 (Sulfone, if DMSO adduct formed).

References

  • PubChem. Compound Summary: 3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-amine. National Library of Medicine. Available at: [Link]

  • Marinozzi, M., et al. (2015). N-Aryl-5-aminopyrazole: A Versatile Architecture in Medicinal Chemistry.[1] Mini-Reviews in Medicinal Chemistry. (Review of aminopyrazole stability and reactivity). Available at: [Link]

  • Halcrow, M. A., et al. (1996). Tautomerism in 3(5)-(dimethoxyphenyl)pyrazoles. Acta Crystallographica Section B. (Structural data on tautomerism). Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR interpretation of 3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-amine

This guide provides an in-depth technical analysis of the 1H NMR interpretation for 3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-amine . It is structured to serve as a comparative tool for researchers, focusing on solvent select...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR interpretation for 3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-amine . It is structured to serve as a comparative tool for researchers, focusing on solvent selection, structural validation against precursors, and the identification of tautomeric forms.[1]

Executive Summary: The Analytical Strategy

For the characterization of aminopyrazoles, DMSO-d6 is the superior solvent system compared to CDCl3.[1] While CDCl3 is standard for general organics, it fails to adequately resolve the exchangeable protons (


 and Ring 

) critical for confirming the pyrazole core.
  • Primary Challenge: Distinguishing the 2,5-substitution pattern and confirming the cyclization of the

    
    -ketonitrile precursor.
    
  • Key Diagnostic: The "2,5-Dimethoxy Fingerprint" in the aromatic region (6.5–7.5 ppm) and the distinct Pyrazole-H4 singlet (~5.5–6.0 ppm).[1]

Part 1: Structural Analysis & Assignment Logic

The molecule consists of two distinct domains: the electron-rich 2,5-dimethoxyphenyl ring and the amphoteric aminopyrazole core .[1]

The "Fingerprint" Region (Aromatic)

The 2,5-dimethoxy substitution creates a specific splitting pattern due to the arrangement of protons on the benzene ring.[1]

  • Positions: C1 (Linker), C2 (OMe), C3 (H), C4 (H), C5 (OMe), C6 (H).

  • Coupling Logic:

    • H3 & H4: These are adjacent (ortho-coupled).[2] H3 is a doublet; H4 is a doublet of doublets (due to meta-coupling with H6).

    • H6: Isolated from H3/H4 by the methoxy groups but shares a meta-relationship with H4.[2] It appears as a doublet with a small coupling constant (

      
       Hz).
      
The Pyrazole Core
  • H4 (Pyrazole): This proton is the primary indicator of successful cyclization. It typically appears as a sharp singlet upfield from the aromatics.[1][2]

  • Exchangeable Protons: The amine (

    
    ) and pyrazole ring (
    
    
    
    ) protons are broad and sensitive to concentration and water content.
Predicted Chemical Shift Table (DMSO-d6)
Proton AssignmentTypeApprox. Shift (δ ppm)MultiplicityIntegrationDiagnostic Note
Ring -NH Exchangeable11.5 – 12.5Broad Singlet1HDisappears with

shake.[2]
Phenyl H6 Aromatic7.1 – 7.3Doublet (

Hz)
1HMeta-coupled to H4.[2]
Phenyl H3 Aromatic6.9 – 7.0Doublet (

Hz)
1HOrtho-coupled to H4.[2]
Phenyl H4 Aromatic6.7 – 6.9dd (

Hz)
1HShielded by adjacent OMe.[1][2]
Pyrazole H4 Heteroaromatic5.8 – 6.1Singlet1HCritical Peak. Confirms cyclization.[1][2]
Amine -NH2 Exchangeable4.5 – 5.5Broad Singlet2HBroadened by quadrupole relaxation of N.
2-OMe Methoxy3.80 – 3.85Singlet3HDeshielded (ortho to pyrazole).[2]
5-OMe Methoxy3.70 – 3.75Singlet3HStandard aromatic OMe range.[2]

Part 2: Comparative Solvent Study (DMSO-d6 vs. CDCl3)

The choice of solvent fundamentally alters the appearance of the spectrum.[1] This comparison highlights why DMSO-d6 is the requisite standard for this compound.[2]

FeatureMethod A: DMSO-d6 (Recommended) Method B: CDCl3 (Alternative) Technical Insight
-NH2 Visibility High. Distinct broad singlet (4.5–5.5 ppm).[2]Low. Often invisible or extremely broad/flat.[1][2]DMSO acts as a H-bond acceptor, slowing proton exchange and sharpening the peak.[1]
Ring -NH Visible. Downfield (>11 ppm).[2]Invisible. Rarely seen due to rapid exchange.[1]Essential for confirming the tautomeric nature of the ring.[1]
Solubility Excellent. Dissolves polar aminopyrazoles well.[1][2]Poor to Moderate. May require heating; risk of precipitation.[1][2]Poor solubility in CDCl3 leads to low signal-to-noise ratio.
Water Peak Distinct peak at ~3.33 ppm.[1][2]Peak at ~1.56 ppm.[1][3]DMSO is hygroscopic; water peak can overlap with methoxy signals if "wet".[1][2]

Part 3: Impurity Profiling (Product vs. Precursor)

A common issue in the synthesis of this compound is incomplete cyclization of the


-ketonitrile precursor.[1]

Synthesis Pathway & Impurity Logic: The reaction involves the condensation of 3-(2,5-dimethoxyphenyl)-3-oxopropanenitrile with hydrazine.[1]

SynthesisPath Precursor Precursor: Beta-Ketonitrile Intermediate Intermediate: Hydrazone Precursor->Intermediate Condensation Hydrazine Reagent: Hydrazine Hydrate Hydrazine->Intermediate Product Product: 3-(2,5-dimethoxyphenyl)- 1H-pyrazol-5-amine Intermediate->Product Cyclization (-H2O)

Figure 1: Synthetic pathway from beta-ketonitrile to aminopyrazole.[2]

Diagnostic Comparison Table:

SignalProduct (Target) Impurity (Precursor) Action
Core Signal Pyrazole-H4 (s, ~5.9 ppm) Methylene -CH2- (s, ~4.0–4.5 ppm) If both exist, reaction is incomplete.[1][2]
Nitrile None (CN is part of ring).[2]CN stretch in IR (not NMR).Check IR for -CN peak at ~2200 cm⁻¹.
Aromatic 2,5-pattern shifts upfield.2,5-pattern shifts downfield (due to C=O).[1][2]Aromatic region will look "doubled" if impure.[1][2]

Part 4: Tautomerism & Exchange

The "1H-pyrazol-5-amine" nomenclature implies a specific tautomer, but in solution, the compound exists in rapid equilibrium.[1]

  • Tautomer A (3-amino): The amino group is at position 3 (or 5), and the NH is on the ring nitrogen.[1]

  • Tautomer B (Imino form): Rare and energetically unfavorable.

  • Observation: In DMSO-d6 at room temperature, you observe the time-averaged spectrum of the annular tautomers. This is why the pyrazole carbons (C3/C5) often appear broad in

    
     NMR, and the Ring-NH is broad in 
    
    
    
    NMR.[1]

Protocol for Tautomer Confirmation (Optional): If rigorous confirmation of the specific tautomer ratio is required (rare for standard QC), perform a Variable Temperature (VT) NMR experiment. Cooling the sample to -40°C in THF-d8 or DMF-d7 can slow the exchange enough to split the signals into two distinct sets.[1]

Part 5: Experimental Protocol

To ensure reproducible data for publication or QC:

  • Sample Prep:

    • Weigh 5–10 mg of the dry solid into a clean vial.

    • Add 0.6 mL of DMSO-d6 (99.9% D).

    • Critical: Ensure the sample is fully dissolved.[1][2] Sonicate if necessary.[1][2] Suspensions yield broadened peaks.[1]

  • Acquisition:

    • Set relaxation delay (

      
      ) to at least 5 seconds  to allow full relaxation of the quaternary carbons (if running 
      
      
      
      ) and accurate integration of the aromatic protons.
    • Number of scans (

      
      ): 16 or 32 is usually sufficient for 
      
      
      
      .[2]
  • Processing:

    • Reference the spectrum to the residual DMSO pentet at 2.50 ppm .[1]

    • Apply a small line broadening (LB = 0.3 Hz) to reduce noise.

    • Integrate the Pyrazole-H4 peak (set to 1.[2]00) and calibrate others against it.

References

  • Solvent Effects in NMR: Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry."[1][2] Organic Process Research & Development, 2016, 20(3), 661-667.[1] Link[4]

  • Pyrazoles Synthesis: Fichez, J., et al. "Recent Advances in Aminopyrazoles Synthesis and Functionalization."[1][2] Current Organic Chemistry, 2012.[1] Link

  • Tautomerism: Alkorta, I., et al.[1][2][5][6] "The Use of NMR Spectroscopy to Study Tautomerism." Molecules, 2025 (Review of general azole tautomerism principles).[1]

  • Precursor NMR Data: 3-(3-Methoxyphenyl)-3-oxopropanenitrile Spectral Data. PubChem Database.[1][2] Link

  • General NMR Interpretation: Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Edition.[1][2] Wiley.[1][2] (Standard text for substituent effects).

Sources

Comparative

Definitive Guide: Distinguishing Regioisomers of Dimethoxyphenyl Aminopyrazoles

Topic: Distinguishing Regioisomers of Dimethoxyphenyl Aminopyrazoles Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary In the development of t...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Distinguishing Regioisomers of Dimethoxyphenyl Aminopyrazoles Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the development of type I and type II kinase inhibitors (e.g., p38 MAPK, IRAK4), the N-(dimethoxyphenyl) aminopyrazole scaffold is a privileged pharmacophore. However, the synthesis of these cores via the condensation of dimethoxyphenylhydrazine with 1,3-electrophiles (e.g.,


-ketonitriles or 

-ketoesters) frequently yields a mixture of 1,5- and 1,3-regioisomers .

Misidentifying these isomers can lead to erroneous Structure-Activity Relationship (SAR) data, as the biological activity often hinges on the specific hydrogen-bonding vectors of the amino group and the spatial orientation of the dimethoxyphenyl tail. This guide provides a rigorous, data-driven protocol for distinguishing these regioisomers using NMR spectroscopy, X-ray crystallography, and chromatographic behavior.

The Regioisomer Challenge

The core challenge arises from the amphiphilic nature of the hydrazine and the ambident electrophilicity of the


-ketonitrile/ester.
  • The Reaction: 3,4-Dimethoxyphenylhydrazine + Benzoylacetonitrile

    
     Mixture of Isomers.
    
  • Isomer A (5-Amino): 1-(3,4-dimethoxyphenyl)-3-phenyl-1H-pyrazol-5-amine.

    • Mechanism:[1][2][3] Terminal hydrazine nitrogen attacks the ketone; internal nitrogen attacks the nitrile.

  • Isomer B (3-Amino): 1-(3,4-dimethoxyphenyl)-5-phenyl-1H-pyrazol-3-amine.

    • Mechanism:[1][2][3] Terminal hydrazine nitrogen attacks the nitrile (rare) or internal nitrogen attacks the ketone (sterically hindered).

While the 5-amino isomer is typically the thermodynamic product from


-ketonitriles, variations in solvent (EtOH vs. AcOH) and steric bulk can shift the ratio, necessitating robust analytical validation.
Visualizing the Isomers

Isomers Hydrazine Dimethoxyphenylhydrazine (Nucleophile) Reaction Cyclocondensation Hydrazine->Reaction Electrophile β-Ketonitrile (Electrophile) Electrophile->Reaction Isomer5 5-Amino Isomer (Major Kinetic) Reaction->Isomer5 Terminal N -> Ketone Isomer3 3-Amino Isomer (Minor/Thermodynamic) Reaction->Isomer3 Terminal N -> Nitrile

Figure 1: Divergent synthetic pathways yielding 3-amino and 5-amino regioisomers.

Analytical Comparison: The Identification Workflow

The following table summarizes the key distinguishing features of the two isomers.

Feature5-Amino Isomer (1,5-subst) 3-Amino Isomer (1,3-subst) Reliability
1H NMR (NOE) Strong NOE between N-Aryl ortho-H and 5-NH₂ protons.Strong NOE between N-Aryl ortho-H and C5-H (or C5-substituent).High (Gold Standard)
13C NMR (C3 vs C5) C5 is typically shielded (if NH2 substituted) relative to C3.C5 is deshielded (if Phenyl substituted) relative to C3.Medium (Dependent on substituents)
15N NMR (HMBC) N1 (pyrrole-like) correlates to C5 substituent.N1 (pyrrole-like) correlates to C5-H/C5-R.High
HPLC Elution Typically elutes later (more retained) on C18 due to planar stacking.Typically elutes earlier (less retained) due to steric twist.Medium (Column dependent)
Crystal Packing Often planar; extensive H-bonding.Twisted N-aryl group due to steric clash with C5-phenyl.Absolute
Detailed Experimental Protocols
Method A: NMR Spectroscopy (The "Smoking Gun" Protocol)

Objective: Establish spatial proximity between the N-aryl ring and the pyrazole C5 substituent using Nuclear Overhauser Effect (NOE).

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the isolated isomer in 600 µL of DMSO-d6 .

    • Why DMSO? It sharpens the exchangeable amino protons (-NH2), making them visible for NOE studies, unlike CDCl3 where they are often broad.

  • 1D 1H NMR Acquisition: Acquire a standard proton spectrum. Identify the "Dimethoxyphenyl" region (6.5–7.5 ppm) and the "Pyrazole" region.

    • Key Signal: Locate the broad singlet for -NH2 (typically 5.0–6.5 ppm).

  • 1D NOE Difference / 2D NOESY:

    • Experiment: Irradiate (or look for cross-peaks from) the ortho-protons of the dimethoxyphenyl ring (typically the doublet at ~6.9-7.1 ppm or the singlet at ~6.8 ppm depending on substitution pattern).

    • Observation for 5-Amino Isomer: You will see a strong NOE enhancement of the -NH2 signal.

    • Observation for 3-Amino Isomer: You will see a strong NOE enhancement of the C5-H (singlet at ~8.0 ppm) or the protons of the C5-substituent (e.g., phenyl ortho protons). You will NOT see enhancement of the -NH2.

Data Interpretation Logic:

  • Logic: The N1-aryl group is spatially locked next to the C5 position.

  • Result: If N-Aryl talks to NH2

    
     NH2 is at C5. If N-Aryl talks to C5-H/C5-R 
    
    
    
    NH2 is at C3.
Method B: 1H-13C HMBC (Connectivity Check)

Objective: Trace the 3-bond coupling from the pyrazole N-H (if available) or C-H to the ring carbons.

  • Focus on C5: The Carbon at position 5 (C5) typically resonates upfield (~129-135 ppm) if it carries a phenyl group, but if it carries an amino group, the attached carbon (C-N) is deshielded (~145-155 ppm).

  • Correlation: Look for the HMBC correlation from the N-Aryl ortho protons . They will show a weak 3-bond coupling to the pyrazole C5 carbon.

    • Identify C5 via this correlation.

    • Check the chemical shift of C5. If it is ~148-152 ppm, it is likely C-NH2 (5-amino ). If it is ~100-130 ppm (C-H or C-Ar), it is likely the 3-amino isomer (where C5 is H or Ar).

Visualization of NMR Logic

The following diagram illustrates the critical NOE interactions that define the regioochemistry.

NMR_Logic cluster_5amino Scenario A: 5-Amino Isomer cluster_3amino Scenario B: 3-Amino Isomer N1_A N1-Dimethoxyphenyl NOE_A STRONG NOE (Proximity < 5Å) N1_A->NOE_A C5_A C5-Amino (-NH2) NOE_A->C5_A N1_B N1-Dimethoxyphenyl NOE_B STRONG NOE (Proximity < 5Å) N1_B->NOE_B NO_NOE NO NOE (Distance > 5Å) N1_B->NO_NOE C5_B C5-Substituent (H or Phenyl) NOE_B->C5_B C3_B C3-Amino (-NH2) NO_NOE->C3_B

Figure 2: NOE correlation map. The "Red Dashed" interaction is the diagnostic signal.

Chromatographic Separation (HPLC)

When synthesis yields a mixture, separation is required before biological testing.

  • Stationary Phase: C18 (Octadecylsilane) is standard.

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

  • Elution Order (General Rule):

    • 3-Amino Isomers: Often elute earlier . The steric clash between the N1-aryl and C5-aryl (if present) forces the N-aryl ring out of plane, reducing hydrophobicity and

      
      -
      
      
      
      interaction with the column.
    • 5-Amino Isomers: Often elute later . The smaller -NH2 group at C5 allows the N-aryl ring to remain more coplanar with the pyrazole, increasing retention.

Separation Protocol:

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).

  • Gradient: 5% to 95% MeCN in H2O (+0.1% FA) over 15 minutes.

  • Detection: UV at 254 nm (Aromatic) and 280 nm (Dimethoxy absorption).

References
  • Regioselective Synthesis of 5-Aminopyrazoles: Aggarwal, R. et al. "Regiospecific synthesis of 4-trifluoromethyl-1H-pyrazolo[3,4-b]pyridines." Beilstein Journal of Organic Chemistry, 2018.

  • NMR Distinction of Pyrazole Isomers: L. Johnson et al. "A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles." Synthesis, 2013.[4] (Describes analogous NMR logic for isoxazoles/pyrazoles).

  • Kinase Inhibitor Scaffolds: Peifer, C. & Alessi, D. "Small-molecule inhibitors of protein kinase B/Akt." ChemMedChem, 2008. (Contextualizes the dimethoxyphenyl aminopyrazole scaffold).
  • NOE Methodology: Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016. (Standard reference for NOE protocols).
  • Chromatographic Behavior: "Column chromatography conditions for separating pyrazole isomers." BenchChem Technical Guide, 2025.

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of 3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-amine for Laboratory Professionals

In the fast-paced environment of scientific research and drug development, the responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This gu...

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of scientific research and drug development, the responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed protocol for the proper disposal of 3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-amine, a compound of interest in various research applications. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, by examining its structural motifs—an aromatic amine and a pyrazole ring system—we can establish a robust and scientifically sound disposal strategy based on established principles for analogous chemical classes.

The procedures outlined herein are designed to provide essential, immediate safety and logistical information. Adherence to these guidelines is critical for mitigating risks to both laboratory personnel and the environment.

Hazard Identification and Risk Assessment

3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-amine is a substituted aminopyrazole. Aromatic amines as a class are noted for their potential toxicity, and some are considered carcinogenic.[1][2] Pyrazole derivatives can also exhibit a range of biological activities and potential hazards, including skin and eye irritation.[3][4] Therefore, in the absence of specific data, this compound must be treated as hazardous waste.

Inferred Hazards:

  • Harmful if swallowed.

  • May cause skin and eye irritation.[3][4][5]

  • Potential for long-term adverse effects on aquatic life.[6]

  • Aromatic amines are a class of compounds with potential carcinogenicity.[1]

Personal Protective Equipment (PPE)

Before handling 3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-amine for any purpose, including disposal, appropriate PPE must be worn.

PPE CategorySpecification
Eye Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[7]
Hand Protection Wear chemical-impermeable gloves (e.g., nitrile rubber).[8]
Skin and Body Wear a lab coat and closed-toe shoes. Ensure skin is not exposed.[8]
Respiratory If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator with a suitable cartridge.[8]
Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately evacuate the affected area and ensure it is well-ventilated, preferably within a chemical fume hood.[8]

  • Containment: For solid spills, carefully sweep up the material to avoid generating dust.[8] For liquid spills, use an inert absorbent material.[7]

  • Collection: Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.[7]

  • Decontamination: Thoroughly clean the spill area with a suitable solvent or detergent and water.[7] All cleaning materials must also be disposed of as hazardous waste.

Disposal Procedures

The primary and mandated method for the disposal of 3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-amine is through a licensed professional waste disposal service.[9] Improper disposal, such as discarding in regular trash or pouring down the drain, is prohibited and can lead to significant environmental harm and regulatory penalties.[3][10]

  • Waste Segregation: It is crucial to keep waste 3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-amine separate from other waste streams, particularly incompatible materials like strong oxidizing agents.[7][11] Do not mix with non-hazardous waste.[1]

  • Containerization: Collect all waste containing this compound (including contaminated consumables like gloves, pipette tips, and weighing boats) in a designated, leak-proof, and sealable container.[3][6][7] The container must be chemically compatible with the waste.

  • Labeling: Clearly and accurately label the waste container with "Hazardous Waste" and the full chemical name: "Waste 3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-amine".[6][7] Include any relevant hazard symbols.

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[3][6] This area should be away from incompatible materials.

  • Institutional Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[6]

The following diagram illustrates the decision-making process for the disposal of 3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-amine.

cluster_generation Waste Generation cluster_handling In-Lab Handling & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal A Generation of Waste 3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-amine (solid or in solution) B Segregate from other waste streams A->B Step 1 C Place in a compatible, sealed, and leak-proof container B->C Step 2 D Label container: 'Hazardous Waste' + Full Chemical Name C->D Step 3 E Store in a designated, secure, and ventilated Hazardous Waste Accumulation Area D->E Step 4 F Contact EHS for waste pickup E->F Step 5 G Transport by licensed waste disposal service F->G H Final disposal at an approved facility (e.g., incineration) G->H

Caption: Disposal workflow for 3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-amine.

Regulatory Framework

In the United States, the disposal of hazardous chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][12] These regulations provide a "cradle-to-grave" framework for the management of hazardous materials. It is the responsibility of the waste generator to properly identify and characterize their waste.[13]

In-Laboratory Treatment (for consideration by trained professionals only)

For some aromatic amines, in-laboratory deactivation procedures exist. One such method involves degradation using acidified potassium permanganate.[14] However, such procedures should only be attempted by highly trained personnel with a validated protocol specific to the compound and with the explicit approval of their institution's EHS office. The byproducts of such a reaction may still be considered hazardous waste.

Conclusion

The responsible disposal of 3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-amine is a critical aspect of laboratory safety and environmental compliance. By treating this compound as hazardous waste, adhering to strict segregation and containment protocols, and coordinating with licensed disposal services, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste disposal guidelines and EHS office for any questions.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. US EPA. [Link]

  • The Subtleties of Managing Laboratory Waste in 2024. ACS Chemical Health & Safety. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • In-Laboratory Treatment of Chemical Waste. Safety & Risk Services. [Link]

  • Management of Waste. Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. US EPA. [Link]

  • EPA Hazardous Waste Regulations. Study.com. [Link]

  • Laboratory decontamination and destruction of carcinogens in laboratory wastes: some aromatic amines and 4-nitrobiphenyl. PubMed. [Link]

  • Aromatic Amine Cleaning/Developing Solution Safety Data Sheet. Mikrolab. [Link]

  • Hazardous Waste. Illinois EPA. [Link]

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ResearchGate. [Link]

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